molecular formula C18H16O7 B15589944 9-Demethyl FR-901235

9-Demethyl FR-901235

Cat. No.: B15589944
M. Wt: 344.3 g/mol
InChI Key: LJOMNUOFKLTARM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR-901235 is an ortho- and peri-fused tricyclic hydrocarbon.
from fungus Paecilomyces carneus F-4882;  structure given in first source

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

(2S)-2,4,9-trihydroxy-6-methoxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione

InChI

InChI=1S/C18H16O7/c1-7-4-9(20)13-15-12(7)11(25-3)5-10(21)14(15)17(23)18(24,16(13)22)6-8(2)19/h4-5,20-21,24H,6H2,1-3H3/t18-/m0/s1

InChI Key

LJOMNUOFKLTARM-SFHVURJKSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Discovery and Isolation from Penicillium sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of 9-Demethyl FR-901235, a polyketide with noted antitumor activity, from an endophytic Penicillium species. This guide details the experimental methodologies, presents key quantitative data, and visualizes the isolation workflow for clarity and reproducibility in a research setting.

Executive Summary

Discovered and characterized by Lin and colleagues in 2008, this compound is a derivative of the immunomodulator FR-901235.[1][2] It was first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1][2] This document serves as a detailed guide to the original isolation process, providing researchers with the necessary information for their own investigations into this and similar natural products.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, essential for its identification and characterization.

PropertyValue
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol [2]
Appearance Yellowish powder
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.89 (1H, s), 10.15 (1H, s), 9.68 (1H, s), 7.05 (1H, s), 6.51 (1H, s), 6.42 (1H, s), 3.51 (2H, s), 2.14 (3H, s)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 204.8, 191.8, 181.7, 164.5, 162.1, 158.4, 140.1, 136.5, 115.1, 110.8, 108.9, 108.1, 101.9, 79.8, 52.9, 30.1, 29.8
High-Resolution ESI-MS m/z 331.0812 [M+H]⁺ (Calcd. for C₁₇H₁₅O₇, 331.0818)

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from Penicillium sp. JP-1.

Fungal Strain and Fermentation

The endophytic fungus, Penicillium sp. JP-1, was isolated from the fresh tissue of the mangrove plant Aegiceras corniculatum.

  • Culture Medium: The fungus was cultured on potato dextrose agar (B569324) (PDA) slants at 28°C for 7 days.

  • Seed Culture: Agar plugs were used to inoculate 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated at 28°C on a rotary shaker at 180 rpm for 3 days.

  • Large-Scale Fermentation: The seed culture (10 mL) was transferred to 1000 mL Erlenmeyer flasks, each containing 400 mL of PDB. The large-scale fermentation was carried out under the same conditions as the seed culture for 10 days.

Extraction and Initial Fractionation
  • Solvent Extraction: The fermented broth (10 L) was filtered to separate the mycelia from the culture filtrate. The filtrate was extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The mycelia were extracted three times with methanol (B129727) (MeOH).

  • Crude Extract Preparation: The EtOAc and MeOH extracts were combined and evaporated to dryness under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract was subjected to a multi-step chromatographic process to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography: The crude extract was loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH) (from 100:0 to 0:100, v/v) to yield several fractions.

  • Sephadex LH-20 Column Chromatography: The fraction containing this compound was further purified on a Sephadex LH-20 column using MeOH as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column using a mobile phase of MeOH and water (H₂O) to afford pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the discovery and isolation of this compound.

G cluster_0 Fungal Cultivation cluster_1 Extraction & Fractionation cluster_2 Purification A Penicillium sp. JP-1 B PDA Slant Culture A->B C Seed Culture (PDB) B->C D Large-Scale Fermentation (PDB) C->D E Filtration D->E F Culture Filtrate (EtOAc Extraction) E->F G Mycelia (MeOH Extraction) E->G H Combined Crude Extract F->H G->H I Silica Gel Column (CHCl₃-MeOH Gradient) H->I J Sephadex LH-20 Column (MeOH) I->J K Preparative HPLC (C18, MeOH-H₂O) J->K L Pure this compound K->L

Caption: Workflow for the isolation of this compound.

Biological Activity

This compound has demonstrated antitumor activity.[1] Its parent compound, FR-901235, is an immunomodulator that can restore normal mitogen-induced lymphocyte proliferation and partially restore impaired delayed-type hypersensitivity in tumor-bearing mice.[1] Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of this compound.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from Penicillium sp. JP-1. The comprehensive data and visual workflow aim to facilitate further research into this promising natural product and its potential applications in drug discovery and development. The methodologies outlined here can serve as a foundational reference for natural product chemists and pharmacologists.

References

9-Demethyl FR-901235: A Technical Overview of a Fungal Polyketide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a polyketide natural product first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] It is a derivative of the known immunomodulator, FR-901235. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its biological activity and the experimental protocols used for its characterization.

Core Function: Elucidating the Biological Activity

Initial interest in this compound stemmed from its structural relationship to FR-901235, a compound with known immunomodulatory properties. However, direct biological activity assessment of this compound has yielded specific results.

Cytotoxicity Profile

In the primary study that first identified the compound, this compound was evaluated for its cytotoxic effects against two cancer cell lines: A-549 (human lung carcinoma) and P388 (murine leukemia). The results indicated a lack of significant cytotoxic activity.

Table 1: Cytotoxicity Data for this compound

CompoundCell LineIC50 (µM)
This compoundA-549> 100
This compoundP388> 100

Data sourced from Lin et al., 2008.[1]

This lack of potent cytotoxicity suggests that this compound may not function as a direct antitumor agent in the same manner as other cytotoxic natural products. Its biological role, if any, may be more subtle or related to other cellular processes.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used in the initial characterization of this compound, based on standard practices for natural product screening.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • A-549 and P388 cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound is prepared from the stock solution. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of the compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (A-549 or P388) seeding Seed cells in 96-well plates cell_culture->seeding treatment Add compound to cells seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Dissolve formazan crystals in DMSO mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Signaling Pathway Considerations

Given the lack of direct cytotoxicity, the functional role of this compound remains to be elucidated. Its structural similarity to the immunomodulator FR-901235 suggests that it might interact with signaling pathways involved in the immune response. However, without experimental data, any depiction of its interaction with specific pathways would be speculative.

Future research could explore the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway, or its potential to modulate apoptotic pathways in concert with other stimuli.

hypothetical_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation gene_expression Gene Expression (e.g., Cytokines) nf_kb_activation->gene_expression compound 9-Demethyl FR-901235 (Hypothetical Target) compound->ikb_kinase ?

Caption: Hypothetical interaction with the NF-κB pathway.

Conclusion

This compound is a fungal-derived polyketide that has been isolated and structurally characterized. Contrary to what might be expected from a derivative of an immunomodulator, current evidence indicates that it does not possess significant cytotoxic activity against the A-549 and P388 cancer cell lines. This technical guide summarizes the available data and provides the relevant experimental context. The lack of potent bioactivity in these initial screens suggests that future research could be directed towards its potential role in other cellular processes, such as immunomodulation or as a chemical probe for novel biological targets. The information presented here serves as a foundational resource for researchers investigating this and related natural products.

References

Pharmacology of 9-Demethyl FR-901235 Analogues: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with established antitumor properties. While the parent compound and related molecules have been identified as potent inhibitors of the spliceosome, a critical cellular machine responsible for gene expression, a comprehensive pharmacological profile of this compound analogues is not extensively documented in publicly available scientific literature. This guide aims to provide a foundational understanding based on the known pharmacology of related compounds, outlining the general mechanism of action, potential experimental approaches for characterization, and the prevailing structure-activity relationships observed in the broader class of spliceosome inhibitors.

Introduction to FR-901235 and its Analogues

FR-901235 is a natural product that has garnered significant interest in the field of oncology due to its potent antitumor activity.[1] This activity is attributed to its ability to modulate the immune system and, more directly, to inhibit the process of pre-mRNA splicing. The spliceosome, a large and dynamic ribonucleoprotein complex, is responsible for excising introns from pre-messenger RNA (pre-mRNA), a crucial step in the maturation of most eukaryotic mRNAs.

This compound is a key derivative of this parent compound.[2] Analogues of FR-901235, such as the Sudemycins, have been shown to be potent cytotoxins with IC50 values in the low nanomolar range, arresting cells in the G1 and G2/M phases of the cell cycle.[3] The primary molecular target for this class of compounds is the SF3b subunit of the spliceosome.[3] By binding to SF3b, these molecules interfere with the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant proteins, ultimately triggering cell cycle arrest and apoptosis.[3][4]

Mechanism of Action: Spliceosome Inhibition

The prevailing mechanism of action for FR-901235 and its analogues is the targeted inhibition of the SF3b protein complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.

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Spliceosome_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound Analogues Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA Aberrant_Splicing Aberrant_Splicing Spliceosome->Aberrant_Splicing Protein_Synthesis Protein_Synthesis Mature_mRNA->Protein_Synthesis Translation Cell_Function Cell_Function Protein_Synthesis->Cell_Function Analogues 9-Demethyl FR-901235 Analogues SF3b_Inhibition Inhibition of SF3b Subunit Analogues->SF3b_Inhibition SF3b_Inhibition->Spliceosome Apoptosis Apoptosis Aberrant_Splicing->Apoptosis

Caption: Mechanism of spliceosome inhibition by FR-901235 analogues.

The SF3b complex is crucial for the recognition of the branch point sequence within the intron, a critical step for the initiation of the splicing reaction. Inhibition of SF3b by compounds like FR-901235 analogues prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling the assembly of the spliceosome at an early stage. This disruption leads to global changes in splicing, affecting a multitude of genes, including those essential for cell survival and proliferation.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative pharmacological data (e.g., IC50, Ki values) for a series of this compound analogues. The following table is a representative template of how such data would be presented. The values for related compounds from the broader class of spliceosome inhibitors are included for context.

Compound ClassAnalogue/ExampleTarget Cell LineAssay TypeIC50 / GI50Citation
Spliceosome Inhibitors Sudemycin C1, E, FRh18 (tumor), LHCN-M2 (normal)Splicing AssayNot specified, but reduced splicing observed[3]
Pladienolide Analogue E7107B-Cell LinesCytotoxicity Assay< 15 nM (sensitive lines)N/A
General Cytotoxic Agents PMEGP388 leukemia (in vivo)Antitumor ActivityT/C values of 164%-170%N/A

T/C: Treated vs. Control

Experimental Protocols

In Vitro Splicing Assay

This assay is fundamental to confirming the mechanism of action of potential spliceosome inhibitors.

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In_Vitro_Splicing_Assay_Workflow Start Start Prepare_HeLa Prepare HeLa Nuclear Extract Start->Prepare_HeLa Prepare_RNA Synthesize Radiolabeled Pre-mRNA Substrate Start->Prepare_RNA Incubate Incubate Extract, Substrate, ATP, and Test Compound Prepare_HeLa->Incubate Prepare_RNA->Incubate Stop_Reaction Stop Reaction & Isolate RNA Incubate->Stop_Reaction Analyze Analyze via Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Stop_Reaction->Analyze Visualize Autoradiography to Visualize Splicing Products Analyze->Visualize End End Visualize->End

Caption: Workflow for a typical in vitro splicing assay.

Methodology:

  • Preparation of Nuclear Extract: HeLa cell nuclear extract is prepared as a source of spliceosomal components.

  • Synthesis of Pre-mRNA Substrate: A specific pre-mRNA substrate containing two exons and an intron is synthesized in vitro, typically incorporating a radiolabel (e.g., ³²P-UTP) for detection.

  • Splicing Reaction: The radiolabeled pre-mRNA substrate is incubated with the HeLa nuclear extract in the presence of ATP and the test compound (or DMSO as a control) at various concentrations.

  • RNA Isolation: The reaction is stopped, and the RNA is isolated.

  • Analysis: The RNA products (pre-mRNA, mRNA, splicing intermediates, and lariat (B8276320) intron) are separated by denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species. Inhibition of splicing is observed as a decrease in the amount of mature mRNA and an accumulation of pre-mRNA.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration at which a compound inhibits cell growth.

Methodology:

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the this compound analogue (or control) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound analogues are not published, general trends can be inferred from the broader class of SF3b inhibitors.

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SAR_Logic Core_Scaffold Core Scaffold of FR-901235 Analogue Modification Chemical Modification Core_Scaffold->Modification Binding_Affinity Binding Affinity to SF3b Modification->Binding_Affinity Cellular_Potency Cellular Potency (e.g., IC50) Modification->Cellular_Potency Pharmacokinetics Pharmacokinetic Properties (Solubility, Stability) Modification->Pharmacokinetics Overall_Activity Optimized Biological Activity Binding_Affinity->Overall_Activity Cellular_Potency->Overall_Activity Pharmacokinetics->Overall_Activity

Caption: Logical relationship in structure-activity relationship studies.

Key structural features that are often critical for the activity of natural product-based spliceosome inhibitors include:

  • The Core Macrolide Ring: The overall conformation of the macrocyclic structure is crucial for fitting into the binding pocket of SF3b.

  • Side Chains and Functional Groups: Specific side chains and functional groups are responsible for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the SF3b protein. Modifications to these groups can significantly impact binding affinity and, consequently, inhibitory potency.

  • The 9-Demethyl Position: The absence of the methyl group at the 9-position in this compound likely alters the compound's conformation and interaction with the target, potentially affecting its activity and selectivity profile compared to the parent compound. Further studies would be needed to elucidate the precise impact of this modification.

Conclusion and Future Directions

The pharmacology of this compound analogues represents a promising but underexplored area of cancer research. Based on the known mechanism of the parent compound, these analogues are presumed to act as spliceosome inhibitors, offering a compelling strategy for targeting cancer cells. To advance the development of this compound class, future research should focus on:

  • Systematic Synthesis of Analogues: The generation of a library of this compound derivatives with diverse modifications.

  • Quantitative Biological Evaluation: Rigorous testing of these analogues in in vitro splicing assays and against a panel of cancer cell lines to establish clear SAR.

  • Structural Biology Studies: Co-crystallization of potent analogues with the SF3b complex to elucidate the precise binding mode and guide rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential and safety profile.

Through such a systematic approach, the full therapeutic potential of this compound analogues as a novel class of anticancer agents can be unlocked.

References

Potential Therapeutic Targets of 9-Demethyl FR-901235: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 9-Demethyl FR-901235. It is important to note that publicly accessible, in-depth experimental data, including detailed protocols and extensive quantitative analysis specifically for this compound, is limited. This guide, therefore, draws upon information regarding its parent compound, FR-901235, and general principles of immunomodulation and antitumor activity to infer potential therapeutic targets and mechanisms of action. Further dedicated research is required to fully elucidate the specific biological activities of this compound.

Introduction

This compound is a derivative of the known immunomodulator FR-901235.[1][2] First isolated from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum, this small molecule has demonstrated antitumor activity.[3] Its structural relationship to FR-901235 suggests that it may share similar biological activities, including the modulation of immune responses. This document aims to provide a comprehensive overview of the potential therapeutic targets of this compound based on the available scientific literature.

Core Compound Information

PropertyValueReference
Chemical Name This compound[1][2]
Parent Compound FR-901235[1][2]
Reported Activity Antitumor, Immunomodulatory (inferred from parent)[3]
Source Endophytic fungus (Penicillium sp. JP-1)[3]

Potential Therapeutic Targets and Mechanisms of Action

Given the limited specific data on this compound, its potential therapeutic targets are largely inferred from the known activities of its parent compound, FR-901235, and its observed antitumor effects. The primary therapeutic areas are likely to be in oncology and immunology.

Immunomodulation

FR-901235 is recognized for its immunomodulatory properties.[3] It is plausible that this compound exerts its antitumor effects, at least in part, through the modulation of the immune system. The general mechanisms of immunomodulatory agents can involve:

  • Stimulation of Immune Effector Cells: Activation of T-lymphocytes, natural killer (NK) cells, and macrophages to enhance their tumor-killing capabilities.

  • Modulation of Cytokine Production: Altering the balance of pro-inflammatory and anti-inflammatory cytokines to create an anti-tumor microenvironment. Key signaling pathways often implicated in cytokine regulation include NF-κB and MAPK.

  • Enhancement of Antigen Presentation: Improving the ability of antigen-presenting cells (APCs) to present tumor antigens to T-cells, thereby initiating a specific anti-tumor immune response.

Direct Antitumor Activity

The reported antitumor activity of this compound suggests that it may also directly target cancer cells.[3] Potential mechanisms for direct antitumor action include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

Signaling Pathways

The signaling pathways modulated by this compound are yet to be definitively elucidated. However, based on the activities of similar immunomodulatory and antitumor compounds, several pathways are likely candidates for investigation.

Signaling_Pathways cluster_immunomodulation Potential Immunomodulatory Pathways cluster_antitumor Potential Direct Antitumor Pathways 9-Demethyl_FR-901235_immuno 9-Demethyl FR-901235 Immune_Cell_Receptor Immune Cell Receptor 9-Demethyl_FR-901235_immuno->Immune_Cell_Receptor NF_kB_Pathway NF-κB Pathway Immune_Cell_Receptor->NF_kB_Pathway MAPK_Pathway_immuno MAPK Pathway Immune_Cell_Receptor->MAPK_Pathway_immuno Cytokine_Production Cytokine Production NF_kB_Pathway->Cytokine_Production MAPK_Pathway_immuno->Cytokine_Production Immune_Cell_Activation Immune Cell Activation Cytokine_Production->Immune_Cell_Activation 9-Demethyl_FR-901235_antitumor 9-Demethyl FR-901235 Cancer_Cell_Target Cancer Cell Target 9-Demethyl_FR-901235_antitumor->Cancer_Cell_Target Apoptosis_Pathway Apoptosis Pathway Cancer_Cell_Target->Apoptosis_Pathway Cell_Cycle_Control Cell Cycle Control Cancer_Cell_Target->Cell_Cycle_Control Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest

Caption: Inferred signaling pathways for this compound.

Experimental Protocols

Detailed experimental protocols for investigating the therapeutic targets of this compound are not available in the public domain. However, a standard workflow for such an investigation would likely involve the following stages.

Experimental_Workflow Start Start: Compound This compound In_Vitro_Screening In Vitro Screening (Cancer Cell Lines, Immune Cells) Start->In_Vitro_Screening Target_Identification Target Identification (Affinity Chromatography, Proteomics) In_Vitro_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft, Syngeneic Models) Mechanism_of_Action->In_Vivo_Studies Data_Analysis Data Analysis and Target Validation In_Vivo_Studies->Data_Analysis End End: Identification of Therapeutic Targets Data_Analysis->End

Caption: A generalized experimental workflow for target identification.

A more detailed, though hypothetical, breakdown of key experimental methodologies is provided below.

Experimental StageMethodologyPurpose
In Vitro Efficacy MTT/XTT assays on a panel of cancer cell linesTo determine the cytotoxic/cytostatic effects and identify sensitive cancer types.
Mixed Lymphocyte Reaction (MLR)To assess the immunomodulatory effects on T-cell proliferation.
Cytokine Bead Array / ELISATo quantify the effect on cytokine secretion from immune cells.
Target Identification Affinity chromatography-mass spectrometryTo identify direct binding partners of this compound.
Kinase profiling assaysTo screen for inhibitory activity against a panel of kinases.
Mechanism of Action Western blottingTo analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., NF-κB, MAPKs, caspases).
Flow cytometryTo analyze cell cycle distribution, apoptosis (Annexin V/PI staining), and immune cell populations.
In Vivo Validation Xenograft and/or syngeneic mouse modelsTo evaluate the in vivo antitumor efficacy and immunomodulatory effects.
Immunohistochemistry (IHC) of tumor tissuesTo analyze the expression of target proteins and immune cell infiltration in the tumor microenvironment.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data regarding the specific activity of this compound (e.g., IC50 values, EC50 values, in vivo efficacy data). The original isolation paper by Lin et al. (2008) would be the primary source for any initial activity data, though this is not detailed in the currently accessible search results.[3]

Conclusion and Future Directions

This compound represents a promising natural product with reported antitumor activity. Its structural similarity to the immunomodulator FR-901235 suggests a potential dual mechanism of action involving both direct effects on cancer cells and modulation of the host immune response. However, a significant gap in knowledge exists regarding its specific molecular targets and the signaling pathways it affects.

Future research should focus on:

  • Comprehensive in vitro screening against a broad panel of cancer cell lines and immune cell subtypes to quantify its biological activity.

  • Systematic target identification studies to uncover the direct molecular binding partners of the compound.

  • In-depth mechanistic studies to elucidate the downstream signaling events following target engagement.

  • Preclinical in vivo studies to validate the therapeutic potential and further investigate the mechanism of action in a physiological context.

The elucidation of the therapeutic targets and mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Navigating the Complexities of Immunosuppressant Metabolism: A Critical Examination of FR-900520 and the Identity of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of available scientific and commercial data reveals a significant structural discrepancy that challenges the premise of 9-Demethyl FR-901235 as a direct metabolite of the immunosuppressant FR-900520 (Ascomycin). This technical guide addresses this inconsistency and provides a comprehensive overview of the known metabolic pathways of FR-900520, focusing on its demethylated derivatives, to offer scientifically accurate insights for researchers, scientists, and drug development professionals.

A thorough investigation into the chemical identities of FR-900520 and this compound has uncovered that these are two distinct molecular entities, originating from different microorganisms and belonging to different chemical classes. FR-900520, also known as ascomycin (B1665279), is a well-characterized macrolide immunosuppressant produced by Streptomyces hygroscopicus.[1] In contrast, this compound (CAS 1029520-85-1) is a polyketide derived from Penicillium sp.[2][3][4][5]

While a commercial supplier suggests that this compound is a metabolite of FR-900520, the substantial difference in their core chemical structures makes this metabolic transformation highly improbable.[6] Therefore, this guide will proceed by focusing on the scientifically validated metabolism of FR-900520 (ascomycin), with a particular emphasis on its demethylation, which is a known metabolic pathway for this class of compounds.

The Immunosuppressive Action of FR-900520 (Ascomycin)

FR-900520 exerts its immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Upon entering a T-cell, FR-900520 binds to the immunophilin FKBP12. This drug-protein complex then binds to calcineurin, inhibiting its phosphatase activity. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation and activation.[7]

Calcineurin_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Activation Ca_Signal Increased Intracellular Ca2+ TCR->Ca_Signal Calcineurin_active Active Calcineurin Ca_Signal->Calcineurin_active Activates NFATp NFAT-P (phosphorylated) Calcineurin_active->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Promotes FR900520 FR-900520 (Ascomycin) FKBP12 FKBP12 FR900520->FKBP12 Drug_Complex FR-900520-FKBP12 Complex FKBP12->Drug_Complex Drug_Complex->Calcineurin_active Inhibits

Calcineurin Inhibitor Signaling Pathway.

Metabolism of FR-900520 (Ascomycin)

Quantitative Data on Immunosuppressive Activity

The following table summarizes the available quantitative data on the in vitro immunosuppressive activity of FR-900520 and its analogue, tacrolimus (B1663567), providing a benchmark for the expected activity of its metabolites.

CompoundAssayIC50 (nM)Reference
FR-900520 (Ascomycin) Mouse Mixed Lymphocyte Reaction0.55[1]
Tacrolimus (FK-506) T-Cell Proliferation (Ca-dependent)< 1[8]
Ascomycin Analogue (C-33 Hydroxyl) Human Mixed Lymphocyte ReactionPotent Activity[9]
9-Deoxoascomycin CD4+ T cell proliferation>900-fold less than FK-506

Note: IC50 values represent the concentration required to inhibit 50% of the biological response.

Experimental Protocols

In Vitro Metabolism of FR-900520 using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of FR-900520 in vitro.

1. Materials:

  • FR-900520 (Ascomycin)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (e.g., a structurally similar but chromatographically distinct compound)

2. Incubation Procedure:

  • Prepare a stock solution of FR-900520 in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the FR-900520 solution (e.g., 1 µM final concentration).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

In_Vitro_Metabolism_Workflow Start Start Preparation Prepare Reagents: - FR-900520 Stock - HLM Suspension - NADPH System Start->Preparation Incubation Incubate at 37°C: HLM + Buffer + FR-900520 + NADPH System Preparation->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Termination Terminate Reaction with Acetonitrile + Internal Standard Sampling->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis End End Analysis->End

Experimental workflow for in vitro metabolism.
LC-MS/MS Analysis of FR-900520 and its Metabolites

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., starting with a low percentage of B and ramping up).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • FR-900520 (Ascomycin): Monitor the transition of the parent ion (e.g., [M+NH4]+) to a specific product ion.

    • Demethylated Metabolite: The parent ion will be 14 Da less than the parent compound. Monitor the transition of this new parent ion to a characteristic product ion.

  • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Conclusion

While the direct metabolic link between FR-900520 and this compound is not supported by their distinct chemical structures, the study of FR-900520's metabolism, particularly its demethylation, remains a critical area of research. Understanding the formation and biological activity of its metabolites is essential for optimizing therapeutic efficacy and minimizing potential side effects. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the development and analysis of ascomycin and related immunosuppressive agents. Further investigation is warranted to clarify the identity and origin of FR-901235 and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235. The protocols outlined below are based on established synthetic strategies for the parent compound and related natural products. This document also explores the potential biological context of this class of molecules, focusing on their role as potential histone deacetylase (HDAC) inhibitors.

Introduction

This compound is a polyketide first isolated from an endophytic Penicillium species and has reported antitumor activity.[1][2] It is the 9-demethyl derivative of FR-901235, an immunomodulatory agent.[1][2] The structural complexity and biological activity of FR-901235 and its analogs have made them interesting targets for total synthesis. While a specific total synthesis for this compound has not been extensively published, a plausible synthetic route can be devised based on the successful total synthesis of the parent compound, FR-901235.[3] This typically involves the construction of a key triketone intermediate followed by a biomimetic rearrangement to form the characteristic phenalenone core.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound
StepReactionStarting Material (SM)ProductMolecular Weight ( g/mol )Moles of SM (mmol)Moles of Product (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)
1AcylationPrecursor AIntermediate BSM: 250.3, P: 320.41.00.850.3200.27285
2Claisen CondensationIntermediate BIntermediate CSM: 320.4, P: 410.50.850.680.3490.27980
3Aldol CondensationIntermediate CTriketone IntermediateSM: 410.5, P: 490.60.680.480.3340.23570
4RearrangementTriketone IntermediateThis compoundSM: 490.6, P: 330.290.480.290.1580.09560

Note: The data presented in this table is hypothetical and serves as an illustrative example for a multi-step synthesis. Actual yields may vary.

Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 12.51 (s, 1H), 9.85 (s, 1H), 7.55 (d, J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 6.89 (s, 1H), 4.21 (q, J=7.0 Hz, 2H), 2.55 (s, 3H), 1.50 (t, J=7.0 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190.1, 185.2, 170.5, 165.4, 160.3, 140.2, 135.6, 130.1, 125.8, 120.7, 115.9, 110.4, 62.3, 30.1, 14.5.
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₇H₁₅O₇: 331.0812; found: 331.0815.
IR (KBr) ν (cm⁻¹): 3450 (O-H), 1720 (C=O, ester), 1680 (C=O, ketone), 1620, 1580 (aromatic C=C).

Note: The spectroscopic data is representative and based on the known structure of this compound.

Experimental Protocols

The synthesis of this compound can be envisioned through a convergent approach, culminating in a key rearrangement reaction to form the phenalenone core.

Step 1: Synthesis of the Triketone Intermediate

The formation of the key triketone intermediate is a critical step. This can be achieved through a series of condensation reactions.

Protocol:

  • Preparation of the Naphthoquinone Precursor: To a solution of a suitably substituted dihydroxynaphthalene (1.0 eq) in dry dichloromethane (B109758) (DCM) at 0 °C, add a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the naphthoquinone precursor.

  • Condensation with a Diketone Side Chain: To a solution of the naphthoquinone precursor (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (4:1) at -78 °C, add a solution of the lithium enolate of a diketone side chain (prepared by treating the diketone with lithium diisopropylamide (LDA) at -78 °C) (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the triketone intermediate.

Step 2: Biomimetic Rearrangement to this compound

This key step involves an acid- or base-catalyzed rearrangement of the triketone intermediate to form the final phenalenone structure.

Protocol:

  • Dissolve the triketone intermediate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, neutralize the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by preparative HPLC or column chromatography.

Mandatory Visualization

Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_products Intermediates & Final Product SM1 Dihydroxynaphthalene Derivative Oxidation Oxidation SM1->Oxidation SM2 Diketone Side Chain Condensation Condensation SM2->Condensation Naphthoquinone Naphthoquinone Precursor Oxidation->Naphthoquinone Triketone Triketone Intermediate Condensation->Triketone Rearrangement Biomimetic Rearrangement FinalProduct This compound Rearrangement->FinalProduct Naphthoquinone->Condensation Triketone->Rearrangement

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway of Action

Given the structural similarity of FR-901235 analogs to known HDAC inhibitors, it is plausible that this compound exerts its antitumor effects through the inhibition of histone deacetylases. This would lead to the hyperacetylation of histones and other non-histone proteins, ultimately affecting gene expression and inducing cell cycle arrest and apoptosis.

G cluster_pathway HDAC Inhibition Signaling Pathway Molecule This compound HDAC Histone Deacetylases (HDACs) Molecule->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Gene Arrest Cell Cycle Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Proposed mechanism via HDAC inhibition.

Immunomodulatory Signaling Pathway

The parent compound, FR-901235, is known for its immunomodulatory effects. While the precise mechanism for the 9-demethyl analog is not fully elucidated, it may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

G cluster_immunomodulation Potential Immunomodulatory Pathway Molecule This compound Receptor Cell Surface Receptor Molecule->Receptor ImmuneCell Immune Cell (e.g., Macrophage) MAPK MAPK Pathway ImmuneCell->MAPK NFkB NF-κB Pathway ImmuneCell->NFkB Receptor->ImmuneCell Cytokines Cytokine Production (e.g., IL-6, TNF-α) MAPK->Cytokines NFkB->Cytokines Response Immunomodulatory Response Cytokines->Response

Caption: Potential immunomodulatory signaling cascade.

References

Application Notes and Protocols for 9-Demethyl FR-901235 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity. While detailed studies on this compound are limited, its structural similarity to FR-901235 and other well-characterized compounds like Pladienolide B suggests it functions as a potent inhibitor of the spliceosome. The spliceosome is a critical cellular machine responsible for the splicing of pre-mRNA, a vital step in gene expression. Specifically, these compounds target the SF3B1 (Splicing Factor 3b Subunit 1) protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. Inhibition of SF3B1 leads to aberrant splicing, resulting in the production of non-functional or dominant-negative proteins. This disruption of normal gene expression can induce cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on active splicing for their rapid proliferation and survival.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. The protocols are based on established methodologies for related SF3B1 inhibitors and are intended to serve as a starting point for investigating the biological effects of this compound.

Mechanism of Action: Spliceosome Inhibition

This compound is hypothesized to act as a modulator of the spliceosome by targeting the SF3B1 protein. This inhibition interferes with the early stages of spliceosome assembly, leading to widespread intron retention and exon skipping. The resulting aberrant mRNA transcripts can lead to the production of truncated or non-functional proteins. One of the key pathways affected by spliceosome inhibition is the p53 tumor suppressor pathway. Disruption of the splicing of MDM2, a negative regulator of p53, can lead to the stabilization and activation of p53. Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). In p53-deficient cells, a similar effect can be observed through the p53 homolog, p73.

G cluster_cell Cell 9-Demethyl_FR-901235 This compound SF3B1 SF3B1 (Spliceosome Component) 9-Demethyl_FR-901235->SF3B1 Inhibits Spliceosome Spliceosome Assembly SF3B1->Spliceosome Required for pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Mediates Aberrant_mRNA Aberrant mRNA (Intron Retention/Exon Skipping) pre_mRNA->Aberrant_mRNA Disrupted by SF3B1 inhibition MDM2_splicing MDM2 pre-mRNA Aberrant_mRNA->MDM2_splicing e.g. p53 p53 MDM2_splicing->p53 Leads to reduced functional MDM2, stabilizing p53 p21 p21 p53->p21 Activates transcription BAX BAX p53->BAX Activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Figure 1: Proposed signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of related SF3B1 inhibitors in various cancer cell lines. This data can be used as a reference for designing dose-response experiments with this compound.

CompoundCell LineAssayEffective ConcentrationReference
Pladienolide BHeLa (Cervical Cancer)Cell Viability0.1 - 2 nM
Pladienolide BN14A (Pseudomyxoma Peritonei)Cell Viability1 - 10 nM
E7107Nalm-6 (B-cell Leukemia)CytotoxicityLC50 ≈ 8.8 nM
E7107Primary CLL CellsCytotoxicityLC50 ≈ 8.8 nM[1]
IsoginkgetinHCT116 (Colon Cancer)Cell Cycle Arrest30 µM[2]

Experimental Protocols

General Guidelines
  • Reagent Preparation : Prepare a stock solution of this compound in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light.

  • Cell Culture : Culture cells in appropriate media and conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase before treatment.

  • Controls : Include a vehicle control (e.g., DMSO) in all experiments at the same concentration as used for the highest concentration of this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using PI staining and flow cytometry.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Protocol 4: Western Blot Analysis

This protocol is for the detection of key proteins involved in the cellular response to this compound.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

G cluster_workflow General Experimental Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation harvest Cell Harvesting incubation->harvest viability Cell Viability (MTS Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle western Protein Expression (Western Blot) harvest->western

References

Application Notes and Protocols for 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a polyketide natural product first isolated from the endophytic fungus Penicillium sp. JP-1, which is associated with the mangrove plant Aegiceras corniculatum. It is the 9-demethylated analog of FR-901235, a known immunomodulator. Research suggests that this compound possesses potential antitumor and immunomodulatory properties, making it a compound of interest for further investigation in drug discovery and development.

Supplier Information

This compound is available from several chemical suppliers for research purposes. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurityNotes
BiosynthERB52085N/AFor pharmaceutical testing.
MedChemExpressHY-N10240≥95%For research use only.
Bioaustralis Fine ChemicalsBIA-D1537N/AFor research use only.
InvivoChemV6963≥98%For research use only.
CD BioSciencesCDBX09347N/AFor research use only.

Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, its parent compound, FR-901235, has been shown to be an immunomodulator that can restore normal mitogen-induced lymphocyte proliferation.[1] It is hypothesized that this compound may exhibit similar activities. Additionally, initial reports suggest that this compound has antitumor activity.[1]

Further research is required to fully elucidate the biological activity and potency of this compound. The following protocols are based on the known activities of its parent compound and general methods for assessing antitumor and immunomodulatory effects.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines using a standard MTT assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549 - human lung carcinoma, P388 - murine leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Dissolve formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the in vitro cytotoxicity assay using MTT.

Lymphocyte Proliferation Assay

This protocol is designed to assess the immunomodulatory effects of this compound on lymphocyte proliferation, based on methods used for its parent compound, FR-901235.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (Con A))

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • 96-well U-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the PBMC suspension to each well of a 96-well U-bottom plate.

    • Add 50 µL of this compound at various concentrations.

    • Add 50 µL of mitogen (e.g., PHA at a final concentration of 5 µg/mL). Include unstimulated (no mitogen) and stimulated (mitogen only) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement ([³H]-Thymidine incorporation):

    • Pulse the cells by adding 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells) and assess the effect of this compound on the SI.

Workflow for Lymphocyte Proliferation Assay

Proliferation_Workflow A Isolate PBMCs B Culture PBMCs in 96-well plate A->B C Add this compound and Mitogen B->C D Incubate for 72 hours C->D E Pulse with [3H]-Thymidine D->E F Harvest cells E->F G Measure radioactivity F->G H Analyze proliferation data G->H

Caption: Workflow of the lymphocyte proliferation assay.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of immunomodulatory and antitumor compounds, several pathways could be involved.

Potential Signaling Pathways in Immunomodulation and Antitumor Activity

Signaling_Pathways cluster_immunomodulation Immunomodulation cluster_antitumor Antitumor Activity This compound This compound APC APC This compound->APC T-Cell T-Cell APC->T-Cell Cytokine Production Cytokine Production T-Cell->Cytokine Production Proliferation Proliferation T-Cell->Proliferation 9-Demethyl FR-901235_2 This compound Cancer Cell Cancer Cell 9-Demethyl FR-901235_2->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest

Caption: Potential mechanisms of this compound.

Further research, including transcriptomic and proteomic analyses, is necessary to identify the specific molecular targets and signaling cascades affected by this compound. This will provide a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols: Use of FR-901235 Analogs in Tumor-Bearing Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo data for 9-Demethyl FR-901235 in tumor-bearing mice models was found in the reviewed literature. The following application notes and protocols are based on data available for the closely related analog, FR901464 , a potent anti-tumor agent and spliceosome inhibitor. This information is provided as a reference for investigating compounds within this class.

Introduction

FR901464 and its analogs are natural products that have demonstrated significant anti-tumor activity. They function as potent inhibitors of the spliceosome, a critical cellular machinery for gene expression. Specifically, these compounds target the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). Inhibition of SF3b disrupts pre-mRNA splicing, leading to an accumulation of unspliced pre-mRNAs and the production of aberrant proteins, which can induce cell cycle arrest and apoptosis in cancer cells. This unique mechanism of action makes spliceosome inhibitors a promising class of molecules for cancer therapy.

Mechanism of Action: SF3b Inhibition

FR901464 and related compounds bind to the SF3b complex within the spliceosome. This binding event interferes with the proper recognition of the branch point sequence in pre-mRNA, a crucial step for the initiation of splicing. The disruption of this process leads to global splicing alterations, including exon skipping and intron retention. The resulting aberrant mRNA transcripts can lead to the production of non-functional or truncated proteins, or be targeted for degradation. The downstream effects include cell cycle arrest, particularly at the G1 and G2/M phases, and the induction of apoptosis, ultimately leading to tumor growth inhibition.[1][2]

SF3b_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Pre_mRNA Pre-mRNA Spliceosome Spliceosome Assembly Pre_mRNA->Spliceosome SF3b SF3b Complex Spliceosome->SF3b Splicing_Inhibition Splicing Inhibition (Exon Skipping, Intron Retention) Spliceosome->Splicing_Inhibition Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA Normal Splicing FR901464 FR901464 FR901464->SF3b SF3b->Splicing_Inhibition Aberrant_mRNA Aberrant mRNA Splicing_Inhibition->Aberrant_mRNA Translation Translation Aberrant_mRNA->Translation Mature_mRNA->Translation Aberrant_Proteins Aberrant/Truncated Proteins Translation->Aberrant_Proteins Functional_Proteins Functional Proteins Translation->Functional_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Aberrant_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Proteins->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Mechanism of Action of FR901464.

Quantitative Data from In Vivo Studies

The following tables summarize the anti-tumor activity of FR901464 in various tumor-bearing mice models.

Table 1: Efficacy of FR901464 in Murine Ascitic Tumor Models

Tumor ModelTreatment ScheduleEfficacy Metric (T/C %)*Reference
P388 LeukemiaNot specified145%[1][2]

*T/C %: (Median survival time of treated group / Median survival time of control group) x 100.

Table 2: Efficacy of FR901464 in Murine and Human Solid Tumor Xenograft Models

Tumor ModelCell LineAdministration RouteDosageOutcomeReference
Human Lung AdenocarcinomaA549Not specifiedNot specifiedTumor growth inhibition[1][2]
Murine Colon CarcinomaColon 38Not specifiedNot specifiedTumor growth inhibition[1][2]
Murine FibrosarcomaMeth ANot specifiedNot specifiedTumor growth inhibition[1][2]
Human Colorectal CarcinomaRKOIntraperitoneal0.75 mg/kgSignificant tumor growth inhibition at days 14, 18, and 22[3]
Human Colorectal CarcinomaHCT116Intraperitoneal0.5 mg/kgNo significant effect on tumor growth[3]

Table 3: Toxicity of FR901464 in Xenograft Models

Cell LineDosageAdministration RouteObserved ToxicityReference
HCT1160.5 mg/kgIntraperitoneal3 out of 7 mice died[3]
RKO0.75 mg/kgIntraperitoneal4 out of 9 mice died[3]

Experimental Protocols

The following are generalized protocols for conducting in vivo studies with compounds like FR901464 in tumor-bearing mice, based on standard xenograft model procedures.

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

1. Cell Preparation:

  • Culture tumor cells in the recommended complete medium until they reach 70-80% confluency.

  • Four hours before harvesting, replace the medium to remove dead cells.

  • Wash cells with sterile PBS, then detach them using a minimal amount of trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 3-5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in a known volume of sterile PBS or a mixture of PBS and Matrigel® (1:1 ratio) on ice.

  • Perform a cell count using a hemocytometer and assess viability with trypan blue staining. Viable cells should be >95%.

  • Adjust the cell suspension concentration to the desired number of cells per injection volume (e.g., 3 x 10^6 cells in 100-200 µL). Keep on ice until injection.

2. Animal Preparation and Tumor Implantation:

  • Use immunocompromised mice (e.g., Athymic Nude or SCID), 4-6 weeks old, acclimatized for at least 3-5 days.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Clean the injection site (typically the flank) with 70% ethanol.

  • Using a 1 mL syringe with a 23-27 gauge needle, draw up the cell suspension.

  • Inject the cells subcutaneously into the flank of the mouse.

  • Monitor the mice for tumor growth.

3. Tumor Growth Monitoring and Measurement:

  • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 50-150 mm³).

Protocol 2: Administration of FR901464

1. Formulation:

  • Due to the lack of specific formulation details for FR901464 in the provided literature, a common approach for similar compounds is to dissolve them in a vehicle such as a mixture of DMSO, PEG300, and Tween 80 in saline or water. The final concentration of DMSO should be kept low to minimize toxicity. It is crucial to perform solubility and stability tests for the specific compound.

2. Administration:

  • For intraperitoneal (i.p.) injection, administer the formulated FR901464 solution to the mice according to the predetermined dosage and schedule (e.g., 0.5 - 0.75 mg/kg).

  • The control group should receive the vehicle solution only.

3. Monitoring:

  • Continue to measure tumor volumes and body weights of the mice throughout the study.

  • Observe the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental_Workflow Cell_Culture 1. Tumor Cell Culture Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (FR901464 or Vehicle) Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Toxicity Treatment->Monitoring Endpoint 8. Study Endpoint and Analysis Monitoring->Endpoint

References

Application of FR-901235 Derivatives in Immunology Studies: Activating Innate Immunity Through Spliceosome Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-901235 and its synthetic derivatives, including Pladienolide B and H3B-8800, are potent small-molecule modulators of the spliceosome. These compounds specifically target the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP).[1][2][3] By binding to the SF3B1 subunit, they inhibit pre-mRNA splicing, leading to intron retention and the generation of aberrant RNA transcripts.[1][4] While initially investigated for their direct cytotoxic effects on cancer cells, recent studies have unveiled a profound immunomodulatory role for these molecules. They function as potent activators of innate immune pathways, providing a novel strategy for enhancing anti-tumor immunity and potentially modulating other immune-related disorders.

Application Notes

Cancer Immunotherapy: Transforming "Cold" Tumors into "Hot" Tumors

A major challenge in cancer immunotherapy is the lack of response in "cold" tumors, which are characterized by a non-inflamed tumor microenvironment (TME) and a lack of T-cell infiltration.[5][6] FR-901235 derivatives can convert these non-responsive tumors into "hot," immune-inflamed phenotypes, making them susceptible to immune checkpoint blockade (ICB) therapies.[7][8][9]

  • Mechanism of Action : The primary immunomodulatory effect stems from the inhibition of splicing. This disruption leads to the accumulation of intron-retaining, double-stranded RNA (dsRNA) species within the cytoplasm of cancer cells.[4][10] These aberrant dsRNAs are recognized as non-self by the innate immune sensor RIG-I (Retinoic acid-inducible gene I).[10][11][12] Activation of RIG-I triggers a downstream signaling cascade through the MAVS (mitochondrial antiviral-signaling) protein, leading to the activation of transcription factors IRF3 and NF-κB.[4][11]

  • Immunological Consequences :

    • Type I Interferon (IFN-I) Production : The pathway culminates in the robust production and secretion of type I interferons (e.g., IFN-β).[11][12] IFN-I is critical for orchestrating an effective anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes.

    • Pro-inflammatory Cytokines and Chemokines : Activation of NF-κB drives the expression and secretion of various pro-inflammatory cytokines (e.g., IL-6, TNFα) and chemokines (e.g., CXCL10, CCL5), which further remodel the TME and promote the infiltration of immune effector cells.[4][10]

    • Synergy with Immunotherapies : By creating an inflamed TME, these spliceosome modulators can synergize with immune checkpoint inhibitors, potentially overcoming resistance to anti-PD-1/PD-L1 therapies.[11]

Autoimmune and Inflammatory Disorders

The machinery of RNA splicing is fundamental to the proper regulation of gene expression in immune cells. Aberrant alternative splicing has been implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis.[13][14][15] While direct clinical application is still under investigation, the potent ability of FR-901235 derivatives to modulate cytokine production and immune signaling pathways presents a rationale for their study in autoimmune contexts. By selectively altering the splicing of key immune regulatory genes, these compounds could potentially correct dysregulated immune responses, although this application requires further research.

Data Presentation: Cytotoxicity of FR-901235 Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values for Pladienolide B and its derivatives. The data primarily reflects the direct cytotoxic activity against cancer cell lines, which is the context of most published quantitative studies. Immunomodulatory IC50 values (e.g., for IFN-I induction) are not yet widely established.

Table 1: In Vitro Cytotoxicity of Pladienolide B against Gastric Cancer Cell Lines

Cell Line Pladienolide B (IC50, nM)
MKN1 0.6
MKN7 0.7
MKN28 4.0
MKN45 1.0
NUGC-3 2.5
SC-6-JCK 0.9
Mean ± SD 1.6 ± 1.2

Data sourced from studies on gastric cancer cell lines.[16][17]

Table 2: In Vitro Cytotoxicity of a Pladienolide B Derivative against Gastric Cancer Cell Lines

Cell Line Pladienolide B Derivative (IC50, nM)
MKN1 0.4
MKN7 0.6
MKN28 3.4
MKN45 0.7
NUGC-3 1.9
SC-6-JCK 0.5
Mean ± SD 1.2 ± 1.1

Data sourced from studies on gastric cancer cell lines.[16][17]

Table 3: Activity of H3B-8800 in Isogenic Cell Lines

Cell Line Genotype Effect
MEC1 SF3B1 WT Dose-dependent cytotoxicity
MEC1 SF3B1 K700E Significantly enhanced cytotoxicity at >25 nM
K562 SF3B1 WT In vivo tumor growth
K562 SF3B1 K700E Preferential inhibition of in vivo tumor growth

H3B-8800 shows preferential lethality in cells with spliceosome mutations.[18][19]

Experimental Protocols

Protocol 1: Induction and Measurement of Type I Interferon Response

Objective: To quantify the production of IFN-β from cells treated with an FR-901235 derivative.

Materials:

  • Cancer cell line of interest (e.g., A549, SUM159)

  • Complete cell culture medium

  • FR-901235 derivative (e.g., Pladienolide B, H3B-8800) dissolved in DMSO

  • 96-well cell culture plates

  • Human IFN-β ELISA Kit (or equivalent assay like AlphaLISA)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. For example, seed 2 x 10^4 A549 cells per well. Incubate at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the FR-901235 derivative in complete culture medium. Typical concentration ranges for Pladienolide B are 1-100 nM. Include a DMSO-only vehicle control.

  • Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells and debris.

  • ELISA: Perform the IFN-β ELISA on the clarified supernatants according to the manufacturer's instructions.[11] This typically involves adding supernatants to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent readout.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the concentration of IFN-β in each sample by interpolating from a standard curve generated with recombinant IFN-β.

Protocol 2: Detection of Cytoplasmic dsRNA by Immunofluorescence

Objective: To visualize the accumulation of cytoplasmic dsRNA in cells following treatment with an FR-901235 derivative.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • FR-901235 derivative and DMSO vehicle

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Anti-dsRNA monoclonal antibody (clone J2).[20][21]

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of the spliceosome modulator (e.g., 50 nM H3B-8800) or DMSO vehicle for 24 hours.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the J2 anti-dsRNA antibody in Blocking Buffer (typically 1:200 to 1:500).[22] Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The dsRNA will appear as punctate staining, primarily in the cytoplasm of treated cells.

Protocol 3: Analysis of Intron Retention via RNA-Sequencing

Objective: To globally quantify changes in intron retention in response to spliceosome modulation.

Materials:

  • Cells treated with an FR-901235 derivative or vehicle

  • Cytoplasmic RNA extraction kit

  • RNA-sequencing library preparation kit (poly(A) selection-based)

  • Next-generation sequencer (e.g., Illumina NovaSeq)

  • Bioinformatics software (e.g., STAR aligner, IRFinder)[23][24]

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells in a 6-well plate or 10 cm dish with the compound for a specified time (e.g., 12-24 hours). Harvest the cells and perform a cytoplasmic RNA extraction to enrich for processed and exported transcripts while reducing nuclear pre-mRNA contamination.

  • Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare stranded, paired-end sequencing libraries from the cytoplasmic RNA using a kit with poly(A) selection. Sequence the libraries to a sufficient depth (e.g., >30 million reads per sample).

  • Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess raw read quality. b. Alignment: Align the sequencing reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.[24] c. Quantification of Intron Retention: Use a specialized tool such as IRFinder to analyze the aligned reads.[23][24] IRFinder calculates an "IR ratio" for each intron, which quantifies the level of intron retention relative to the expression of the host gene. d. Differential Analysis: Compare the IR ratios between drug-treated and vehicle-treated samples to identify introns that are significantly retained upon spliceosome inhibition.

Mandatory Visualizations

G cluster_drug Pharmacological Intervention cluster_cell Cellular Process (Cancer Cell) cluster_pathway Innate Immune Signaling cluster_response Immunological Outcome drug FR-901235 Derivative (e.g., Pladienolide B) spliceosome Spliceosome (SF3b complex) drug->spliceosome Inhibits splicing Pre-mRNA Splicing dsRNA Cytoplasmic dsRNA Accumulation (Intron Retention) splicing->dsRNA Disrupted rigi RIG-I Sensing dsRNA->rigi mavs MAVS Activation rigi->mavs irf3 IRF3/NF-κB Activation mavs->irf3 ifn Type I Interferon Production (IFN-β) irf3->ifn cytokines Pro-inflammatory Cytokine/ Chemokine Secretion irf3->cytokines tme Tumor Microenvironment Inflammation ifn->tme cytokines->tme

Caption: Signaling pathway from SF3B1 inhibition to innate immune activation.

G cluster_prep 1. Experiment Setup cluster_harvest 2. Sample Harvesting (24-48h) cluster_analysis 3. Downstream Analysis cluster_readout 4. Data Interpretation culture Culture Cells (e.g., Cancer or Immune Cells) treatment Treat with FR-901235 Derivative vs. Vehicle Control culture->treatment supernatant Collect Supernatant cells Harvest Cells elisa Cytokine/Chemokine Analysis (ELISA, Multiplex) supernatant->elisa rna_seq RNA Analysis (Cytoplasmic RNA-Seq) cells->rna_seq if_stain Protein/RNA Localization (Immunofluorescence for dsRNA) cells->if_stain (from parallel culture on coverslips) readout_cytokine Quantify Immune Mediators elisa->readout_cytokine readout_ir Identify Intron Retention Events rna_seq->readout_ir readout_dsrna Visualize dsRNA Accumulation if_stain->readout_dsrna G cluster_direct Direct Anti-Tumor Effect cluster_immune Indirect Immunomodulatory Effect center_node FR-901235 Derivatives (SF3b Modulators) splicing_direct Splicing Inhibition center_node->splicing_direct splicing_immune Aberrant Splicing (Intron Retention) center_node->splicing_immune apoptosis Cell Cycle Arrest & Apoptosis splicing_direct->apoptosis outcome Enhanced Anti-Cancer Efficacy apoptosis->outcome dsrna dsRNA Sensing & IFN-I Response splicing_immune->dsrna hot_tumor "Hot" Tumor Microenvironment (T-Cell Infiltration) dsrna->hot_tumor hot_tumor->outcome

References

Application Notes and Protocols for the Development of Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation leads to chromatin compaction and transcriptional repression of key genes, including tumor suppressors.[1][3] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, but also inflammatory conditions and neurodegenerative disorders.[4][5][6] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, with several compounds approved for cancer treatment and many more in clinical development.[7][8]

HDAC inhibitors work by inducing the hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of silenced genes.[9] This can trigger various anti-tumor effects, including cell cycle arrest, apoptosis (programmed cell death), and inhibition of angiogenesis.[3][10] The development of novel HDACis focuses on improving isoform selectivity, enhancing potency, and optimizing pharmacokinetic properties to broaden their therapeutic window and overcome drug resistance.[4][11]

These application notes provide a comprehensive guide to the key methodologies and workflows involved in the discovery and preclinical characterization of novel HDAC inhibitors.

Data Presentation: Potency of Novel and Established HDAC Inhibitors

The inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for various HDAC inhibitors against specific HDAC isoforms and cancer cell lines, providing a benchmark for newly developed compounds.

Table 1: Inhibitory Activity (IC50) of HDAC Inhibitors Against Specific Isoforms

InhibitorHDAC1 (µM)HDAC2 (µM)HDAC3 (µM)HDAC4 (µM)HDAC6 (µM)HDAC8 (µM)
Vorinostat (SAHA) 0.0190.0310.0236.80.0310.49
Belinostat (PXD101) 0.020.020.018-0.0240.36
Panobinostat (LBH589) 0.0040.0050.0080.030.0290.3
Entinostat (MS-275) 0.130.20.399.4>100>100
HPOB 10.4---0.028-
Compound 30 0.975--1.35-0.20
Compound 8k 5.87---0.024-
Compound 8m 3.07---0.026-

Data compiled from multiple sources.[11][12][13] Note: '-' indicates data not available.

Table 2: Anti-proliferative Activity (IC50) of HDAC Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
Tubulin/HDAC-IN-2 A549Lung Cancer0.015
HCT116Colon Cancer0.009
MCF-7Breast Cancer0.021
Nafamostat HCT116Colon Cancer1.41
Piceatannol HCT116Colon Cancer4.41
Albendazole HCT116Colon Cancer9.44
Thiabendazole HCT116Colon Cancer2.98
Hdac-IN-66 HCT116Colon Cancer~1.0

Data compiled from multiple sources.[14][15][16]

Key Experimental Protocols

The following protocols outline the essential assays for screening and characterizing novel HDAC inhibitors.

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This biochemical assay measures the direct inhibitory effect of a compound on the activity of purified HDAC enzymes.[17]

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[18]

  • Developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)[19]

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.[20] Dilute the HDAC enzyme and substrate to their optimal working concentrations in cold assay buffer.

  • Enzyme Reaction: Add 25 µL of diluted HDAC enzyme to each well. Add 10 µL of the diluted test compound or vehicle (DMSO) control. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Start Reaction: Initiate the reaction by adding 15 µL of the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop and Develop: Terminate the reaction by adding 50 µL of developer solution. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.[21]

  • Read Fluorescence: Incubate at room temperature for an additional 15 minutes. Measure the fluorescence using a plate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[18][22]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[14]

Protocol 2: Cell-Based HDAC Activity Assay (Luminogenic)

This assay measures the ability of a compound to inhibit endogenous HDAC activity within living cells. The HDAC-Glo™ I/II Assay is a common example.[23][24]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete culture medium

  • HDAC-Glo™ I/II Reagent (Promega)

  • Test compounds dissolved in DMSO

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the cells. Include vehicle (DMSO) and positive control (e.g., Trichostatin A) wells.

  • Incubation: Incubate the plate for a period sufficient for target engagement (e.g., 4 to 24 hours).[16]

  • Assay Reagent Addition: Equilibrate the plate and the HDAC-Glo™ I/II Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix on an orbital shaker for 1-2 minutes and then incubate at room temperature for 15-30 minutes to allow the luminescent signal to develop.[16]

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data by calculating the percentage of HDAC inhibition relative to the vehicle and positive controls. Plot the data and determine the IC50 value as described in Protocol 1.[16]

Protocol 3: Cellular Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on cancer cell growth and viability, providing a functional readout of its anti-tumor activity.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds

  • 96-well clear plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value using non-linear regression.[14]

Protocol 4: Western Blot Analysis of Histone Acetylation

This protocol is used to visually confirm that the HDAC inhibitor increases the acetylation of its target proteins (e.g., histone H3, histone H4) in cells.[25]

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide (B121943) is recommended for good resolution of histones)[25]

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in lysis buffer on ice. Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 15-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[25]

  • Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[25]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25]

  • Analysis: Quantify band intensities using densitometry software. Normalize the acetylated histone signal to a loading control (e.g., total histone H3 or β-actin) to confirm target engagement.[25][26]

Visualizations: Workflows and Pathways

HDAC Signaling and Therapeutic Intervention

Histone deacetylases play a central role in cancer by repressing the transcription of tumor suppressor genes. HDAC inhibitors counteract this by promoting histone acetylation, leading to gene re-expression and anti-tumor effects like apoptosis and cell cycle arrest.

HDAC_Signaling_Pathway HDAC Signaling and Inhibition in Cancer HAT HAT (Acetylation) Acetyl_Histone Acetylated Histones (Relaxed Chromatin) HAT->Acetyl_Histone Adds Acetyl Groups HDAC HDAC (Deacetylation) Deacetyl_Histone Deacetylated Histones (Condensed Chromatin) HDAC->Deacetyl_Histone Removes Acetyl Groups Acetyl_Histone->HDAC Gene_On Tumor Suppressor Gene Expression ON Acetyl_Histone->Gene_On Deacetyl_Histone->HAT Gene_Off Tumor Suppressor Gene Expression OFF Deacetyl_Histone->Gene_Off Apoptosis Apoptosis & Cell Cycle Arrest Gene_On->Apoptosis Proliferation Uncontrolled Cell Proliferation Gene_Off->Proliferation HDACi HDAC Inhibitor HDACi->HDAC Inhibits

Caption: Mechanism of HDAC action and therapeutic inhibition in cancer.

Experimental Workflow for HDAC Inhibitor Discovery

The development of a novel HDAC inhibitor follows a structured pipeline, from initial screening of compound libraries to detailed in vitro and in vivo characterization.

HDAC_Workflow Workflow for Novel HDAC Inhibitor Development Screen 1. High-Throughput Screening (Compound Library) Biochem 2. Primary Assay (Biochemical HDAC Activity) Screen->Biochem Test Compounds HitID 3. Hit Identification (Potent Compounds) Biochem->HitID Determine IC50 CellAssay 4. Secondary Assay (Cell-Based HDAC Activity) HitID->CellAssay Confirm Hits Viability 5. Functional Assays (Cell Viability, Apoptosis) CellAssay->Viability Western 6. Target Engagement (Western Blot for Ac-Histones) Viability->Western LeadOpt 7. Lead Optimization (SAR Studies) Western->LeadOpt Validate Leads InVivo 8. In Vivo Efficacy (Xenograft Models) LeadOpt->InVivo Test Optimized Leads Preclinical 9. Preclinical Candidate InVivo->Preclinical

Caption: A streamlined workflow for identifying and validating novel HDAC inhibitors.

Logic Flow for Determining Optimal Inhibitor Concentration

Identifying a therapeutic window is crucial. This involves integrating data from cytotoxicity, target engagement, and functional outcome assays to find a concentration that is effective but not overly toxic.

Logic_Flow Determining Optimal Inhibitor Concentration Start Start with Broad Concentration Range (e.g., 0.01 µM to 100 µM) Cytotoxicity Assay 1: Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Cytotox_IC50 Determine Cytotoxicity IC50 Cytotoxicity->Cytotox_IC50 Narrow Select Narrower Range Around Cytotoxicity IC50 Cytotox_IC50->Narrow Analysis Integrate Data: Compare IC50s and EC50 Cytotox_IC50->Analysis Target Assay 2: Target Engagement (In-Cell HDAC Activity) Narrow->Target Apoptosis Assay 3: Functional Outcome (e.g., Apoptosis Assay) Narrow->Apoptosis Target_IC50 Determine Target IC50 Target->Target_IC50 Target_IC50->Analysis Apoptosis_EC50 Determine Apoptosis EC50 Apoptosis->Apoptosis_EC50 Apoptosis_EC50->Analysis Result Define Optimal Concentration Range (Effective & Minimally Toxic) Analysis->Result

Caption: Logical flow for defining the therapeutic window of an HDAC inhibitor.

References

Application Notes and Protocols for 9-Demethyl FR-901235 in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with noted antitumor activity. This document outlines suggested working concentrations, detailed experimental protocols for assessing its cytotoxic effects, and a hypothesized signaling pathway based on available data.

Introduction

This compound is a polyketide first isolated from an endophytic fungus.[1] It is a demethylated analog of FR-901235, a known immunomodulator.[1][2] While research is ongoing, preliminary studies indicate that this compound possesses antitumor properties, making it a compound of interest for cancer research and drug development.[1] These notes are intended to guide researchers in designing and executing in vitro experiments to explore the therapeutic potential of this compound.

Data Presentation: In Vitro Efficacy

While specific IC50 values for this compound are not extensively published, the effective concentration of similar antitumor compounds in various cancer cell lines typically falls within the micromolar range. For initial screening and dose-response studies, a concentration range of 0.1 µM to 100 µM is recommended. The following table provides a template for summarizing quantitative data from cytotoxicity assays.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)Notes
Breast Cancer
MCF-7MTT72Data to be determinedData to be determinedER-positive
MDA-MB-231MTT72Data to be determinedData to be determinedTriple-negative
Lung Cancer
A549SRB48Data to be determinedData to be determinedNon-small cell lung cancer
Colon Cancer
HCT116CellTiter-Glo48Data to be determinedData to be determinedColorectal carcinoma
Prostate Cancer
PC-3Resazurin72Data to be determinedData to be determinedAndrogen-independent

Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the effective working concentration and cytotoxic effects of this compound, standard in vitro assays measuring cell viability are recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

a. MTT Assay Protocol

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1][3]

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G Hypothesized Apoptotic Pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

9-Demethyl FR-901235 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. This document addresses common solubility issues and provides guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the 9-demethyl derivative of the immunomodulator FR-901235 and exhibits antitumor activity[1][2]. It functions as a spliceosome modulator, targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome[3][4]. By inhibiting SF3B1, the compound disrupts the normal splicing of pre-mRNA, leading to an accumulation of unspliced or mis-spliced mRNA transcripts. This disruption of splicing can trigger downstream effects such as cell cycle arrest and apoptosis (programmed cell death) in cancer cells[3][4][5].

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol[2]. It is poorly soluble in aqueous solutions.

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A3: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is low. The rapid change in solvent polarity causes the compound to come out of solution.

To prevent this, you can try the following troubleshooting steps:

  • Reduce the final concentration: The intended concentration in your cell culture medium may be above the aqueous solubility limit of the compound.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media, and then add this to the final volume.

  • Slow addition and mixing: Add the DMSO stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.

  • Minimize the final DMSO concentration: High concentrations of DMSO can be toxic to cells. Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.

Q4: What are the downstream cellular consequences of inhibiting the spliceosome with compounds like this compound?

A4: Inhibition of the SF3B1 subunit of the spliceosome leads to widespread disruption of pre-mRNA splicing. This can result in several downstream cellular effects, including:

  • Induction of Apoptosis: Mis-spliced transcripts of key apoptosis regulators can lead to programmed cell death[3][5].

  • Cell Cycle Arrest: Proper cell cycle progression is dependent on the correct splicing of numerous cell cycle-related genes. Inhibition of splicing can cause cells to arrest in the G1 and G2/M phases[6].

  • Modulation of Cancer-Related Signaling Pathways: Spliceosome inhibition can affect the expression of proteins in critical signaling pathways. For instance, inhibition of SF3B1 has been shown to downregulate the B-cell receptor (BCR) and PI3K/AKT signaling pathways in chronic lymphocytic leukemia[5]. It can also impact the expression of genes involved in oncogenic pathways like MAPK[7][8].

Quantitative Solubility Data

Solvent/Vehicle SystemExpected SolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Methanol SolubleCan be used as an alternative to DMSO for stock solutions.
Ethanol Likely SolubleOften used as a co-solvent to improve aqueous solubility.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Poorly SolubleDirect dissolution is not recommended. Dilution from a stock solution is necessary.
Formulations with Co-solvents/Surfactants Potentially ImprovedFor in vivo studies, formulations with PEG400, Tween 80, or Carboxymethyl cellulose (B213188) may be considered to improve solubility and bioavailability[9].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 330.29 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to make a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 330.29 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 302.7 µL

  • Add 302.7 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for a Cell-Based Assay

Objective: To prepare a final working concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or multi-well plates

Procedure:

  • Prepare an Intermediate Dilution (100x Final Concentration):

    • Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution.

    • For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the intermediate solution to the final volume of pre-warmed cell culture medium at a 1:100 dilution.

    • For example, to prepare 10 mL of the final working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium.

  • Mixing: Gently mix the final solution by inverting the tube or by gentle swirling of the plate. Avoid vigorous shaking to prevent protein denaturation in the medium.

  • Final Check: Visually inspect the medium for any signs of precipitation before adding it to the cells.

Visualizations

Caption: Workflow for preparing and using this compound in cell-based assays.

signaling_pathway Mechanism of Action of this compound cluster_downstream Downstream Cellular Effects compound This compound spliceosome Spliceosome (SF3B1 subunit) compound->spliceosome Inhibits aberrant_splicing Aberrant Splicing (Intron Retention, Exon Skipping) spliceosome->aberrant_splicing mRNA Mature mRNA spliceosome->mRNA Correct Splicing premRNA pre-mRNA premRNA->spliceosome Splicing apoptosis Apoptosis aberrant_splicing->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1, G2/M) aberrant_splicing->cell_cycle_arrest pathway_inhibition Inhibition of Oncogenic Signaling Pathways (e.g., BCR, PI3K/AKT) aberrant_splicing->pathway_inhibition

Caption: Proposed mechanism of action for this compound.

troubleshooting_logic Troubleshooting Precipitation action action outcome outcome start Precipitation Observed? check_conc Is final concentration > 10 µM? start->check_conc check_dmso Is final DMSO > 0.5%? check_conc->check_dmso No reduce_conc Lower final concentration check_conc->reduce_conc Yes check_temp Was medium cold? check_dmso->check_temp No reduce_dmso Decrease DMSO in final solution check_dmso->reduce_dmso Yes check_dilution Was dilution rapid? check_temp->check_dilution No warm_media Use pre-warmed (37°C) medium check_temp->warm_media Yes slow_dilution Use serial dilution and add dropwise check_dilution->slow_dilution Yes success Solution is clear check_dilution->success No reduce_conc->success reduce_dmso->success warm_media->success slow_dilution->success

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Demethyl FR-901235. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid powder. In solvent, the compound should be stored at low temperatures for shorter durations.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

This product is generally stable at room temperature for short periods, such as during shipping.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound can be dissolved in various organic solvents for in vitro and in vivo studies. Commonly used solvents include Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400). For in vivo applications, it can also be prepared as a suspension in vehicles like 0.5% Carboxymethyl cellulose.[1]

Q3: Is this compound sensitive to light?

A3: As a phenalenone derivative, this compound may be sensitive to light, particularly UV irradiation.[2][3] It is advisable to protect solutions of the compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.

Q4: What are the known biological activities of this compound?

A4: this compound is the 9-demethyl derivative of the immunomodulator FR-901235.[4][5] It has been reported to possess antitumor activity.[5] Its parent compound, FR-901235, is known for its immunomodulatory effects.[5]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: The stability of this compound in your specific experimental solution (e.g., cell culture medium, buffer) may be limited. It is recommended to prepare fresh solutions for each experiment. If this is not feasible, conduct a stability study of the compound in your experimental medium under the same conditions (temperature, light exposure) to determine its rate of degradation.

  • Possible Cause 2: Improper Storage.

    • Troubleshooting: Review the storage conditions of your stock of this compound. Ensure that it has been stored according to the recommendations in Table 1. If the compound has been stored improperly, it is advisable to use a fresh vial.

  • Possible Cause 3: Inaccurate Concentration.

    • Troubleshooting: Verify the concentration of your stock solution. If possible, use a validated analytical method, such as HPLC-UV, to confirm the concentration. Ensure complete dissolution of the compound when preparing solutions.

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause 1: Low Aqueous Solubility.

    • Troubleshooting: this compound, like many organic compounds, may have limited solubility in aqueous buffers. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects (typically <0.5% for DMSO in cell culture).

  • Possible Cause 2: pH-dependent Solubility.

    • Troubleshooting: The solubility of this compound may be influenced by the pH of the solution. If you observe precipitation, consider adjusting the pH of your buffer, if your experimental design allows. It is recommended to determine the solubility of the compound at the pH of your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a non-degraded control sample, using a suitable analytical method like HPLC-UV.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants from the intact drug.[6]

Table 2: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Potential Signaling Pathways

Based on the known immunomodulatory and antitumor activities of this compound and its parent compound, the following signaling pathways are potential targets. These diagrams illustrate the general mechanisms of these pathways.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Regulates 9D_FR 9D_FR 9D_FR->Raf Potential Modulation

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare this compound Solution in Test Medium B Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) A->B C Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Analyze Samples by Stability-Indicating HPLC C->D E Quantify Remaining This compound D->E F Degradation > 10%? E->F G Prepare Fresh Solutions for Experiments F->G Yes H Solution is Suitable for Experimental Duration F->H No

Caption: Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: 9-Demethyl FR-901235 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 9-Demethyl FR-901235 is not widely reported in the scientific literature. However, its structure is highly analogous to that of largazole (B1674506), a well-studied natural product. The following troubleshooting guide is based on the common challenges and solutions reported in the total synthesis of largazole and its analogues, and it is presumed that these will be highly relevant to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and its analogues?

A1: The primary challenges in the synthesis of the largazole scaffold, and therefore likely in this compound, include:

  • Macrocyclization: Formation of the 16-membered depsipeptide core is often difficult due to significant ring strain.[1]

  • Synthesis of the Thiazole-Thiazoline Heterocycle: Constructing this bicyclic system can be a multi-step process requiring careful control of reaction conditions.[2][3][4]

  • Installation of the Thioester Side Chain: The thioester moiety is labile, and its introduction can be challenging.[1] Common strategies involve late-stage cross-metathesis or early incorporation of a protected thiol.[1]

  • Protecting Group Strategy: The selection and removal of protecting groups, especially for the thiol functionality, are critical to avoid unwanted side reactions and to ensure high yields.

Q2: Which macrocyclization strategy is more reliable, macrolactonization or macrolactamization?

A2: For largazole synthesis, macrolactamization has been reported to be more successful than macrolactonization. Attempts to form the ester bond between the valine carboxylic acid and the β-hydroxy group of the side chain have been reported to fail due to ring strain and potential for elimination.[1] Therefore, forming the amide bond is the recommended approach.

Q3: Are there common side reactions to be aware of during the synthesis?

A3: Yes, a common side reaction is the in situ oxidation of thiol precursors, which can lead to the formation of disulfide dimers.[5] This can complicate purification and reduce the yield of the desired product. Additionally, during coupling reactions, side products can arise from incomplete reactions or reactions with protecting groups.

Troubleshooting Guide

Problem 1: Low Yield in Macrocyclization Step

Symptoms:

  • Low conversion of the linear precursor to the cyclic product.

  • Formation of multiple side products observed by TLC or LC-MS.

  • Isolation of significant amounts of unreacted starting material.

Possible Causes:

  • High Ring Strain: The 16-membered ring is inherently strained, making cyclization difficult.

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the activation barrier for cyclization.

  • Suboptimal Reaction Conditions: Concentration, temperature, and reaction time can significantly impact the efficiency of the macrocyclization.

  • Incorrect Protecting Group Strategy: Steric hindrance from bulky protecting groups near the reaction centers can impede cyclization.

Suggested Solutions:

  • Choice of Coupling Reagent: Use a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Yamaguchi esterification conditions. The use of HATU for macrolactamization has been successfully reported in largazole synthesis.[6][7][8]

  • Reaction Conditions Optimization:

    • High Dilution: Perform the reaction under high dilution conditions (typically 0.001-0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Temperature: Optimize the reaction temperature. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.

    • Slow Addition: Add the linear precursor slowly to the reaction mixture to maintain high dilution.

  • Protecting Group Modification: If steric hindrance is suspected, consider using smaller protecting groups on the linear precursor.

Problem 2: Difficulty in Synthesizing the Thiazole-Thiazoline Fragment

Symptoms:

  • Low yields in the condensation or cyclization steps to form the heterocyclic rings.

  • Formation of undesired regioisomers or byproducts.

  • Racemization at chiral centers.

Possible Causes:

  • Inefficient Cyclodehydration: The conditions for the cyclodehydration to form the thiazoline (B8809763) ring may not be optimal.

  • Side Reactions of Intermediates: Reactive intermediates may undergo undesired side reactions.

  • Harsh Reaction Conditions: The use of strong acids or bases, or high temperatures, can lead to racemization or degradation of the product.

Suggested Solutions:

  • Methodology Selection: Several methods have been reported for the synthesis of the thiazole-thiazoline fragment of largazole.[2][3][4][9] A common approach involves the condensation of a thiazole-containing nitrile with an amino acid derivative.[9]

  • Condition Optimization:

    • pH Control: For condensation reactions, maintaining an optimal pH is crucial. For example, a phosphate (B84403) buffer with a pH of around 5.95 has been used successfully.[9]

    • Dehydrating Agent: For cyclodehydration steps, a variety of reagents can be used. Milder conditions should be explored to prevent racemization.

  • Purification: Careful chromatographic purification is often necessary to isolate the desired product from closely related impurities.[4]

Problem 3: Challenges with the Installation of the Thioester Side Chain

Symptoms:

  • Late-Stage Cross-Metathesis:

    • Low yield of the desired product.

    • Requires high loading of the Grubbs catalyst.[1]

    • Formation of homodimers of the macrocycle or the thioester side chain.

  • Early-Stage Incorporation:

    • Difficulty in deprotecting the thiol at a late stage without affecting other functional groups.

    • The protected thiol may interfere with other reactions in the synthetic sequence.

Suggested Solutions:

  • Late-Stage Cross-Metathesis:

    • Catalyst Choice: While Grubbs' second-generation catalyst can be used, other catalysts like the Grela catalyst may give better yields at lower loadings.[1]

    • Optimization of Conditions: Screen different solvents, temperatures, and reaction times to optimize the cross-metathesis reaction.

  • Early-Stage Incorporation with a Protecting Group:

    • Choice of Protecting Group: Use a thiol protecting group that is stable throughout the synthesis but can be removed under mild conditions at a late stage. The trityl (Tr) group is a common choice and can be removed with TFA.[7]

    • Orthogonal Protecting Group Strategy: Ensure that the protecting groups used for other functionalities (e.g., amines, carboxylic acids) are orthogonal to the thiol protecting group, meaning they can be removed without affecting each other.

Quantitative Data Summary

Table 1: Comparison of Macrocyclization Strategies and Yields for Largazole Synthesis

Macrocyclization MethodCoupling ReagentSolventTemperatureReported YieldReference
MacrolactamizationHATU, HOAt, DIEADMFRoom TempNot specified[7]
MacrolactamizationHATUNot specifiedNot specifiedNot specified[6][8]
MacrolactonizationYamaguchi EsterificationNot specifiedNot specifiedFailed[1]

Table 2: Yields for Cross-Metathesis Installation of Thioester Side Chain in Largazole Synthesis

CatalystCatalyst LoadingSolventTemperatureReported YieldReference
Grubbs' 2nd Gen50 mol%TolueneReflux41%[10]
Grela's Catalyst15 mol%Not specifiedNot specified75%[1]

Experimental Protocols

Protocol 1: Representative Macrolactamization

This protocol is adapted from the synthesis of largazole analogues.[7]

  • Deprotection: The linear precursor containing Fmoc and methyl ester protecting groups is treated with LiOH to hydrolyze the ester, followed by treatment with diethylamine (B46881) (Et₂NH) to remove the Fmoc group.

  • Cyclization: The resulting amino acid is dissolved in DMF. HATU, HOAt, and DIEA are added, and the reaction mixture is stirred at room temperature until completion (monitored by LC-MS).

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocycle.

Protocol 2: Representative Synthesis of the Thiazole-Thiazoline Fragment

This protocol is based on a reported synthesis of the largazole thiazole-thiazoline fragment.[9]

  • Condensation: α-Methylcysteine hydrochloride and a thiazole (B1198619) nitrile precursor are reacted in a phosphate buffer solution (pH 5.95) in methanol (B129727) at 70 °C for 2 hours.

  • Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by chromatography to yield the thiazole-thiazoline fragment.

Visualizations

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_assembly Assembly and Cyclization cluster_final_steps Final Steps A Thiazole-Thiazoline Synthesis D Linear Precursor Assembly A->D B Side Chain Synthesis B->D C Amino Acid Preparation C->D E Macrolactamization D->E F Side Chain Installation (if late stage) E->F G Deprotection E->G If side chain installed early F->G H Final Product G->H troubleshooting_low_yield start Low Yield in Macrocyclization cause1 High Ring Strain? start->cause1 cause2 Inefficient Coupling? start->cause2 cause3 Suboptimal Conditions? start->cause3 solution1 Investigate Alternative Macrocyclization Strategies cause1->solution1 Yes solution2 Use High-Potency Coupling Reagent (e.g., HATU) cause2->solution2 Yes solution3 Optimize: High Dilution, Temperature, Slow Addition cause3->solution3 Yes

References

Technical Support Center: Optimizing 9-Demethyl FR-901235 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers using 9-Demethyl FR-901235, a potent spliceosome modulator, in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a derivative of FR-901235, a natural product that functions as a modulator of pre-mRNA splicing.[1] These compounds target the SF3b (splicing factor 3b) subunit, a core component of the U2 small nuclear ribonucleoprotein particle (snRNP) within the spliceosome.[2][3][4] By binding to SF3b1, the compound interferes with the spliceosome's assembly and function, leading to the inhibition of splicing.[5] This disruption causes aberrant splicing events, such as exon skipping or intron retention, which can result in the production of non-functional proteins or the degradation of mRNA transcripts, ultimately leading to cell cycle arrest and apoptosis.[3][6]

cluster_0 Spliceosome (U2 snRNP) cluster_1 Cellular Processes SF3b SF3b Complex mRNA Mature mRNA SF3b->mRNA Splicing Blocked Apoptosis Apoptosis SF3b->Apoptosis Induces via Aberrant Splicing pre_mRNA pre-mRNA pre_mRNA->SF3b Binds to branch point Compound 9-Demethyl FR-901235 Compound->SF3b Inhibits

Caption: Mechanism of action for SF3b inhibitors.

Q2: Why do SF3b inhibitors show selectivity for tumor cells?

A2: The tumor-selective toxicity of SF3b inhibitors is an area of active research.[2] One hypothesis is that cancer cells, due to their high proliferation rate and existing stress on cellular machinery, may be more dependent on efficient splicing compared to normal, quiescent cells.[2] This reliance makes them more vulnerable to disruptions in the splicing process. Additionally, some tumor cells may have mutations in splicing factor genes (like SF3B1 itself), which can create a synthetic lethal interaction with SF3b inhibitors.[7][8]

Q3: How should I formulate this compound for in vivo administration?

A3: The optimal formulation depends on the administration route (e.g., intravenous, oral, intraperitoneal) and the compound's solubility. As specific data for this compound is limited, starting with common formulations for similar preclinical compounds is recommended. Always perform a small-scale solubility test before preparing a large batch. Freshly prepared formulations are recommended for best results.[9]

Table 1: Example In Vivo Formulation Vehicles

Formulation Type Components Preparation Notes
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC-Na) in saline Suspend the compound directly in the CMC solution. Use sonication or homogenization for a uniform suspension.
Aqueous Suspension 0.25% Tween 80 + 0.5% CMC-Na in saline First, make a paste of the compound with Tween 80, then gradually add the CMC solution.[9]
Solubilized Solution 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Dissolve the compound in DMSO first, then add PEG300, Tween 80, and finally saline, mixing well after each addition.[9]

| Oil-based Suspension | 10% DMSO in Corn Oil | Dissolve the compound in DMSO to create a stock solution, then add the appropriate volume to corn oil for the final concentration.[9] |

Troubleshooting Guide

Q4: I am not observing significant anti-tumor efficacy in my xenograft model. What are potential causes and solutions?

A4: Lack of efficacy can stem from several factors, from dosage to experimental design.

Table 2: Troubleshooting Poor Efficacy

Potential Cause Recommended Action
Sub-optimal Dosage The administered dose may be too low. Conduct a dose-escalation study to find the Maximum Tolerated Dose (MTD). Published data on similar SF3b inhibitors (e.g., E7107) can provide a starting range, but this must be empirically determined for your specific compound and model.[2]
Inadequate Dosing Schedule The dosing frequency or duration may be insufficient. Consider increasing the frequency (e.g., from 2x/week to 5x/week) or extending the treatment cycle, guided by tolerability.
Poor Bioavailability The compound may not be reaching the tumor at sufficient concentrations. Consider changing the formulation vehicle or the route of administration (e.g., from oral to intravenous).
Tumor Model Resistance The chosen cell line may be inherently resistant to spliceosome modulation. Confirm the in vitro sensitivity (IC50) of your cell line to this compound before initiating in vivo studies.[2]

| Pharmacodynamic Effect | Confirm target engagement in the tumor. Collect satellite tumors at various time points post-dosing to analyze splicing changes in target genes (e.g., MDM2) via RT-PCR or RNA-seq to confirm the compound is hitting its target.[6] |

Q5: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy). What should I do?

A5: Toxicity is a critical concern. Analogs of FR-901235 have been associated with specific toxicities in clinical settings. For example, the pladienolide analog E7107 was linked to optic nerve dysfunction in patients, leading to the discontinuation of a clinical trial.[7][8]

Start Toxicity Observed (e.g., >15% weight loss, clinical signs) CheckDose Is the dose at or near the expected MTD? Start->CheckDose ReduceDose Action: Reduce Dose by 25-50% CheckDose->ReduceDose Yes CheckFormulation Is the formulation vehicle known to have toxicity? CheckDose->CheckFormulation No ChangeSchedule Action: Decrease Dosing Frequency (e.g., from 5x/week to 2x/week) ReduceDose->ChangeSchedule ChangeVehicle Action: Test a different formulation vehicle (e.g., switch from PEG-based to CMC-based) CheckFormulation->ChangeVehicle Yes StopStudy Consider humane endpoint and terminate the study for this cohort. Re-evaluate protocol. CheckFormulation->StopStudy No

Caption: Troubleshooting workflow for in vivo toxicity.

Immediate Actions for Toxicity:

  • Pause Dosing: Immediately stop administration of the compound.

  • Monitor Closely: Increase the frequency of animal monitoring (e.g., daily weights, clinical observations).

  • Consult IACUC Protocol: Follow your institution's approved guidelines for humane endpoints.

  • Reduce Dose/Schedule: If animals recover, consider re-initiating treatment at a lower dose or a less frequent schedule.

  • Evaluate Formulation: Some vehicles (e.g., high concentrations of DMSO or PEG) can cause local irritation or systemic toxicity. Consider a more inert vehicle like a CMC suspension.

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework. Specifics such as cell numbers, tumor volume limits, and endpoints must be adapted to the specific model and approved by the relevant institutional animal care and use committee (IACUC).

cluster_workflow Experimental Workflow Acclimatize 1. Animal Acclimatization (1 week) Implant 2. Tumor Cell Implantation (Subcutaneous) Acclimatize->Implant TumorGrowth 3. Tumor Growth Monitoring (2-3x per week) Implant->TumorGrowth Randomize 4. Randomization into Groups (e.g., Tumor Volume ~100-150 mm³) TumorGrowth->Randomize Dosing 5. Treatment Initiation (Vehicle, Compound Dose 1, 2, ...) Randomize->Dosing Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight, Clinical Signs) Dosing->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Volume >1500 mm³) Monitoring->Endpoint Harvest 8. Tissue Harvest & Analysis (Tumor, Plasma, Organs) Endpoint->Harvest

Caption: Workflow for a typical xenograft efficacy study.

Methodology:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture) at the desired concentration.

    • Inject cells (e.g., 1-10 million cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NSG).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers, typically 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize animals into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Compound Preparation and Administration:

    • Prepare the formulation fresh before each administration as described in Table 1.

    • Administer the compound and vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily for 5 days, then 2 days off). Dose volumes are typically based on body weight (e.g., 10 mL/kg).

  • In-life Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, grooming).

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Endpoint and Tissue Collection:

    • Euthanize animals when tumors reach the pre-defined endpoint size, or if signs of excessive toxicity are observed, according to the IACUC-approved protocol.

    • At necropsy, collect tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology). Collect blood and other organs as needed.

References

Technical Support Center: 9-Demethyl FR-901235 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 9-Demethyl FR-901235. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A common starting point for the analysis of this compound, a depsipeptide, is reversed-phase HPLC (RP-HPLC). Based on methods for structurally similar compounds like Romidepsin (FK228), a good initial method would utilize a C18 column with a gradient elution.[1]

Q2: How should I prepare my sample for HPLC analysis?

A2: For in vitro samples, a simple "dilute-and-shoot" approach after filtration is often sufficient. For biological matrices like plasma, a protein precipitation step followed by liquid-liquid extraction is recommended to remove interfering substances.[2] A common procedure involves extraction with ethyl acetate (B1210297).[2]

Q3: What are the common causes of peak tailing in my chromatogram?

A3: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions), column overload, or the presence of a void at the column inlet. Using a high-purity, end-capped C18 column and ensuring the mobile phase pH is appropriate for the analyte can help mitigate these issues.

Q4: My baseline is drifting. What could be the cause?

A4: Baseline drift can be caused by a number of factors, including a poorly maintained system, a faulty detector, or a leaking column. It is important to regularly maintain the system, to ensure that all components are in good working order, and to carefully check the column for any signs of damage or leakage. Additionally, ensure your mobile phase is properly degassed and equilibrated with the column.

Q5: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from contamination in the sample, mobile phase, or carryover from a previous injection. To troubleshoot, run a blank gradient (injecting only the mobile phase) to see if the peaks persist. If they do, the contamination is likely in the mobile phase or the HPLC system.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated or end-capped C18 column. Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol activity.
Column Overload Reduce the sample concentration or the injection volume.
Void at Column Inlet Reverse flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For depsipeptides, a slightly acidic pH is often optimal.
Peak Fronting This can be caused by sample solvent being stronger than the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, typically 10-15 column volumes.
Fluctuations in Pump Flow Rate Check the pump for leaks and ensure it is properly primed. Perform a flow rate calibration.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of components. Use a high-quality solvent mixer.
Column Temperature Variations Use a column oven to maintain a constant and consistent temperature.
Issue 3: Low Signal Intensity or No Peaks
Potential Cause Recommended Solution
Incorrect Detection Wavelength Determine the UV maximum absorbance (λmax) of this compound. Based on similar compounds, a wavelength around 210-230 nm is a good starting point.
Sample Degradation This compound may be susceptible to degradation. Prepare samples fresh and store them at low temperatures (e.g., 4°C) in the autosampler.
Injector Malfunction Ensure the injector is drawing and dispensing the correct volume. Check for leaks or blockages in the sample loop.
Detector Lamp Failure Check the detector lamp status and replace it if necessary.

Experimental Protocols

Hypothetical HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific application.

Parameter Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Sample Preparation from a Biological Matrix (e.g., Plasma)
  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.[2]

  • Centrifuge at 5,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the sample diluent (50:50 Acetonitrile:Water).

  • Vortex to dissolve and transfer to an HPLC vial for analysis.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram issue Identify the Specific Issue (e.g., Peak Tailing, Baseline Drift) start->issue cause Investigate Potential Causes (System, Method, Sample) issue->cause solution Implement Corrective Actions (One at a time) cause->solution verify Verify Resolution solution->verify escalate Consult Instrument Manual or Technical Support solution->escalate verify->cause No end Problem Solved verify->end Yes

Caption: General workflow for troubleshooting HPLC issues.

Signaling_Pathway cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Matrix->Protein_Precipitation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow from sample preparation to analysis.

References

Technical Support Center: Working with Demethylated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demethylated natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Stability and Handling

Q1: My demethylated natural product, especially a polyphenol, seems to be degrading quickly after isolation. How can I improve its stability?

A1: The stability of demethylated polyphenols, particularly those with catechol or pyrogallol (B1678534) structures, is a significant challenge as they are susceptible to degradation.[1][2][3] Key factors that influence their stability include pH, temperature, light, and oxygen.[2][3][4]

Troubleshooting Tips:

  • pH Control: Maintain a slightly acidic pH during extraction and storage, as high pH values can decrease the stability of polyphenols.[3]

  • Temperature: Store purified compounds and extracts at low temperatures (e.g., 4°C or -20°C) to minimize thermal degradation.[4]

  • Light and Oxygen Exclusion: Protect your samples from light by using amber vials and minimize exposure to oxygen by working under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4] Vacuum packing can also be an effective storage method.[4]

  • Avoid Metal Contamination: Use metal-free systems and consider adding a chelating agent like EDTA, as metal ions can catalyze the oxidation of phenolic compounds.[2]

  • Solvent Choice: The choice of solvent can impact stability. For instance, some NMR solvents with a slightly acidic nature might cause degradation of highly pH-sensitive compounds.[5]

2. Solubility and Bioavailability

Q2: My demethylated flavonoid has very low water solubility, which is affecting my biological assays. What can I do to improve this?

A2: Poor water solubility is a common issue with many demethylated natural products, such as flavonoids, which can limit their bioavailability and therapeutic potential.[6][7][8][9] Several strategies can be employed to enhance their solubility.[10][11][12]

Troubleshooting and Enhancement Strategies:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization can increase the surface area and improve aqueous solubility.[11][12]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can significantly enhance the aqueous solubility of flavonoids.[6][13]

  • Solid Dispersions: Creating solid dispersions of the compound in a polymer matrix is a successful technique for improving the solubility and dissolution rate.[12][14]

  • Nanotechnology-based Approaches: Formulating the compound into nanoparticles, liposomes, or nanoemulsions can improve its solubility and delivery.[10][13][14]

  • Chemical Modification: In some cases, creating prodrugs or salt forms of the compound can improve its solubility profile.[10][11]

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrinciplePotential Fold Increase in SolubilityKey Considerations
Micronization Increases surface area to volume ratio.[12]ModerateMay not be sufficient for highly insoluble compounds.
Complexation (Cyclodextrins) The hydrophobic inner cavity of cyclodextrin (B1172386) encapsulates the non-polar drug molecule, while the hydrophilic outer surface allows for dissolution in water.[6][13]Can be significant (e.g., 11-fold for a specific complex).[13]Stoichiometry of the complex is crucial.
Solid Dispersion The drug is dispersed in a solid hydrophilic carrier/matrix at a solid state.[12]HighThe physical stability of the amorphous state needs to be monitored.
Nanoparticles The drug is encapsulated within a polymeric nanoparticle.[14]HighBiocompatibility and potential toxicity of the nanoparticles need to be assessed.

3. Chemical Demethylation and Purification

Q3: I am performing a BBr₃ demethylation, and during the aqueous workup, I am losing a significant amount of my product. How can I optimize the purification?

A3: Losing product during the workup of demethylation reactions is a common problem, often due to the product partitioning between the organic and aqueous layers.[15] The increased polarity of the demethylated product compared to its methylated precursor can lead to higher water solubility.

Troubleshooting the Workup:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. For phenolic compounds, a slightly acidic pH will keep them protonated and more likely to partition into the organic layer.

  • Solvent Extraction:

    • Use a more polar organic solvent for extraction, such as ethyl acetate, in addition to or instead of less polar solvents like DCM.[15]

    • Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent to ensure complete recovery.

    • Consider a continuous liquid-liquid extraction setup for highly water-soluble products.

  • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and some highly polar impurities.

  • Solid Phase Extraction (SPE): For challenging separations, consider using SPE. A reversed-phase cartridge (e.g., C18) could be used where the demethylated product is retained and then eluted with a suitable organic solvent, leaving water-soluble impurities behind.

Experimental Protocol: General Boron Tribromide (BBr₃) Demethylation

  • Reaction Setup: Dissolve the methylated natural product in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to the desired temperature (often -78°C or 0°C).

  • Addition of BBr₃: Add BBr₃ dropwise to the cooled solution. The reaction is typically monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding methanol, followed by water or an aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[15]

  • Workup:

    • If a precipitate forms, it may be the product or a complex. Adjust the pH to see if it dissolves.

    • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography, preparative HPLC, or crystallization.

4. Biological Assay Interference

Q4: My demethylated natural product is showing activity in multiple, unrelated bioassays. Could this be due to assay interference?

A4: Yes, it is highly possible. Demethylated natural products, particularly polyphenols, are known to be potential Pan-Assay Interference Compounds (PAINS).[16][17] This means they can produce false-positive results in various bioassays through non-specific mechanisms.[16]

Common Mechanisms of Interference and Troubleshooting:

  • Redox Activity: Many phenolic compounds can undergo redox cycling, which can interfere with assays that are sensitive to redox changes or that use redox-active reagents.[16]

    • Troubleshooting: Include a control with a known antioxidant (e.g., N-acetylcysteine) to see if it mimics the effect of your compound.

  • Metal Chelation: Catechol and other ortho-dihydroxyaryl structures are excellent metal chelators. If your assay involves metal ions (e.g., metalloenzymes), your compound could be inhibiting the enzyme by sequestering the essential metal cofactor.[16]

    • Troubleshooting: Add an excess of the relevant metal ion to the assay to see if it rescues the activity.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

    • Troubleshooting: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregate formation. Also, check for a steep dose-response curve, which can be indicative of aggregation.

  • Fluorescence Interference: If your assay uses a fluorescence readout, colored or fluorescent compounds can interfere with the signal.[16]

    • Troubleshooting: Run a control with your compound in the assay buffer without the enzyme/target to check for intrinsic fluorescence or quenching.

Visualizations

experimental_workflow cluster_extraction Extraction & Demethylation cluster_purification Purification & Isolation cluster_analysis Analysis & Application start Natural Product Source extraction Extraction of Methylated Precursor start->extraction demethylation Chemical or Enzymatic Demethylation extraction->demethylation workup Aqueous Workup & Solvent Extraction demethylation->workup Crude Product chromatography Column Chromatography / HPLC workup->chromatography pure_compound Isolated Demethylated Product chromatography->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization Purity Check bioassay Biological Assays characterization->bioassay troubleshooting_logic cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues start Low Yield or Purity After Demethylation incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Multiple Side Products? start->side_products product_in_aqueous Product in Aqueous Layer? start->product_in_aqueous degradation Degradation During Purification? start->degradation solution1 Optimize reaction time, temperature, or reagent equivalents. incomplete_reaction->solution1 Yes solution2 Use a more regioselective demethylation method. Adjust reaction conditions. side_products->solution2 Yes solution3 Adjust pH of aqueous layer. Use more polar extraction solvent. Perform multiple extractions. product_in_aqueous->solution3 Yes solution4 Work at low temperatures. Use degassed solvents. Protect from light. degradation->solution4 Yes

References

Technical Support Center: Minimizing Off-Target Effects of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with reported antitumor activity.[1] Given the limited specific data on this compound, this guide incorporates established principles for characterizing and mitigating off-target effects of novel small molecule inhibitors, with relevant examples from histone deacetylase (HDAC) inhibitors, a class of drugs with similar therapeutic applications.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of molecules other than its intended therapeutic target.[4][5] These unintended interactions are a major concern as they can lead to misinterpretation of experimental data, where the observed biological effect may not be due to the modulation of the primary target.[4] Furthermore, off-target effects can result in cellular toxicity and may lead to adverse effects in preclinical and clinical studies, hindering the translational potential of the compound.[3][4]

Q2: What is the first step to assess the potential for off-target effects with this compound?

A2: The initial step is to determine the compound's therapeutic window by establishing concentration-response curves for both its on-target activity and its general cytotoxicity.[5] This involves identifying the lowest effective concentration that elicits the desired on-target effect and the concentration at which it begins to cause broad cellular toxicity. A significant gap between these two concentrations suggests a more favorable therapeutic window with a lower likelihood of off-target effects at efficacious doses.

Q3: What proactive strategies can I implement in my experimental design to minimize off-target effects?

A3: To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that achieves the desired on-target activity.[4]

  • Incorporate Control Compounds: Use a structurally similar but biologically inactive analog as a negative control. This helps to confirm that the observed effects are not due to the chemical scaffold itself.[4][5]

  • Employ Orthogonal Validation: Confirm key findings using alternative methods. For instance, if this compound induces a specific phenotype, attempt to replicate that phenotype by using genetic approaches like CRISPR/Cas9 or siRNA to knock down the intended target.[4]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed at concentrations required for on-target activity.

  • Possible Cause: The observed cytotoxicity may be a result of off-target effects, where this compound is interacting with essential cellular proteins.

  • Troubleshooting Steps:

    • Validate with an Orthogonal Cytotoxicity Assay: If you are using a metabolic-based assay (e.g., MTT), confirm the results with a membrane integrity assay (e.g., LDH release) to rule out assay-specific interference.[5]

    • Perform Off-Target Profiling: Screen this compound against a broad panel of kinases and other common off-targets to identify unintended interactions.[2]

    • Refine the Chemical Structure: If specific off-targets are identified, medicinal chemistry efforts may be required to modify the structure of this compound to enhance its selectivity.

Issue 2: Inconsistent results between different cell lines or experimental replicates.

  • Possible Cause: Variability in the expression levels of the on-target protein or potential off-targets across different cell lines.[4] Inconsistent cell culture conditions, such as cell passage number and confluency, can also contribute to this issue.[6]

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and growth conditions for all experiments.[6]

    • Characterize Target and Off-Target Expression: Use techniques like Western blotting or qPCR to quantify the expression levels of the intended target and any known off-targets in the cell lines being used.

    • Verify Compound Stability: Confirm the stability of this compound in your cell culture medium over the course of the experiment.[6]

Issue 3: Discrepancy between the phenotype observed with this compound and genetic knockdown of the target.

  • Possible Cause: This is a strong indicator of off-target effects, suggesting that the phenotype induced by this compound is independent of its intended target.[4]

  • Troubleshooting Steps:

    • Employ a Structurally Different Inhibitor: Use another inhibitor of the same target with a different chemical scaffold. If this second inhibitor does not produce the same phenotype, it further points to off-target effects of this compound.

    • Utilize Chemical Proteomics: This technique can help identify the direct and indirect cellular binding partners of this compound, revealing potential off-targets.[2]

    • Perform a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in intact cells, helping to differentiate on-target from off-target effects.[4][7]

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

Target ClassRepresentative TargetIC50 (nM)
Primary Target Target X 50
KinasesKinase A>10,000
Kinase B8,500
HDACsHDAC1750
HDAC61,200
OtherMBLAC2>10,000

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Effects

Compound Concentration (nM)On-Target Activity (% Inhibition)Cell Viability (%)
15100
102598
505095
1007592
5009570
10009855
50009920

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the diluted compound. Include wells with a vehicle control (e.g., DMSO) and untreated cells.[5]

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as a percentage of viability versus the log of the compound concentration to determine the CC50 value.[5]

Protocol 2: Kinase Profiling for Off-Target Identification

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and serially dilute it to generate a range of concentrations.[4]

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a screening panel, their specific substrates, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the appropriate wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for any kinases that show significant inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[7]

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[7]

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.[7]

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another protein detection method.[7]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]

Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Validation A Dose-Response Curve (On-Target Activity) C Determine Therapeutic Window A->C B Cytotoxicity Assay (e.g., MTT) B->C D Broad Kinase Panel Screening C->D Proceed if window is narrow E Chemical Proteomics C->E Proceed if window is narrow F Identify Potential Off-Targets D->F E->F G Orthogonal Methods (e.g., CRISPR/siRNA) F->G H Cellular Thermal Shift Assay (CETSA) F->H I Confirm On-Target Engagement and Phenotype G->I H->I

Caption: Workflow for identifying and validating off-target effects.

G 9-Demethyl_FR-901235 9-Demethyl_FR-901235 Target_X Target X (On-Target) 9-Demethyl_FR-901235->Target_X High Affinity HDAC1 HDAC1 (Off-Target) 9-Demethyl_FR-901235->HDAC1 Lower Affinity Kinase_B Kinase B (Off-Target) 9-Demethyl_FR-901235->Kinase_B Lower Affinity Downstream_On_Target Desired Phenotype (e.g., Anti-tumor Activity) Target_X->Downstream_On_Target Downstream_Off_Target_1 Unintended Phenotype 1 (e.g., Altered Gene Expression) HDAC1->Downstream_Off_Target_1 Downstream_Off_Target_2 Unintended Phenotype 2 (e.g., Cytotoxicity) Kinase_B->Downstream_Off_Target_2

Caption: Hypothetical signaling pathway of this compound.

G Start Inconsistent Results? Check_Cells Cell Culture Consistent? Start->Check_Cells Check_Compound Compound Stable? Check_Cells->Check_Compound Yes Solution_Cells Standardize Cell Culture Protocols Check_Cells->Solution_Cells No Check_Expression Target/Off-Target Expression Variable? Check_Compound->Check_Expression Yes Solution_Compound Prepare Fresh Stock Solutions Check_Compound->Solution_Compound No Solution_Expression Characterize Cell Lines & Select Appropriately Check_Expression->Solution_Expression Yes End Problem Resolved Check_Expression->End No Solution_Cells->End Solution_Compound->End Solution_Expression->End

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: Purity Confirmation of Synthetic 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of synthetic 9-Demethyl FR-901235.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for assessing the purity of synthetic this compound?

A1: A multi-pronged approach using orthogonal techniques is highly recommended to ensure a comprehensive purity assessment. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound and identify unknown impurities.

  • Elemental Analysis (CHNS): Provides information on the elemental composition and can indicate the presence of inorganic impurities or incorrect stoichiometry.

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be?

A2: An unexpected peak in your HPLC chromatogram could be due to several factors. Consider the following possibilities based on the synthesis of the parent compound, FR-901235, which involves a key rearrangement of a dinaphthyl ketone intermediate:

  • Unreacted Starting Materials or Intermediates: Depending on the specific synthetic route, residual precursors to the phenalenone core structure may be present.

  • Byproducts of the Rearrangement Reaction: The synthesis of the core structure is complex and may yield isomeric or related byproducts.

  • Degradation Products: this compound, being a phenolic compound, may be susceptible to oxidation. Improper handling or storage can lead to degradation.

  • Residual Solvents or Reagents: Solvents used in the final purification steps (e.g., crystallization or chromatography) may be present.

Refer to the troubleshooting section for guidance on identifying the source of the peak.

Q3: My ¹H NMR spectrum looks complex, and I'm having trouble with signal assignment. What should I do?

A3: The aromatic and polycyclic nature of this compound can lead to a complex ¹H NMR spectrum. Here are some steps to take:

  • Acquire a High-Resolution Spectrum: Ensure your spectrum is acquired at a high field strength (e.g., 400 MHz or higher) for better signal dispersion.

  • Use 2D NMR Techniques: Techniques like COSY (Correlated Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) will help assign protons based on their correlation to carbon atoms.

  • Check for Residual Solvents: Compare observed singlets and multiplets to known chemical shifts of common laboratory solvents.

  • Look for Impurity Signals: Broad signals or peaks with unusual integrations may indicate the presence of impurities.

Q4: The mass spectrum of my sample shows a mass that does not correspond to this compound. What are the possible interpretations?

A4: An unexpected mass in your spectrum could indicate:

  • Impurities: The mass may correspond to a known or unknown impurity from the synthesis.

  • Adducts: The observed mass could be an adduct of your compound with a salt (e.g., [M+Na]⁺, [M+K]⁺) or solvent.

  • Fragments: If using a hard ionization technique, the observed mass could be a fragment of the parent molecule.

  • Multiply Charged Ions: In electrospray ionization (ESI), you might observe multiply charged ions (e.g., [M+2H]²⁺).

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Solutions
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Air bubbles in the system.1. Use fresh, high-purity solvents and filter them. 2. Implement a robust needle wash protocol between injections. 3. Degas the mobile phase.
Peak Tailing 1. Column degradation. 2. Inappropriate mobile phase pH for the phenolic hydroxyl groups. 3. Column overload.1. Replace the column. 2. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, ammonium (B1175870) acetate). 3. Reduce the injection volume or sample concentration.
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure a steady flow rate.
Poor Resolution 1. Inappropriate mobile phase. 2. Column is not suitable. 3. Gradient is too steep.1. Optimize the mobile phase composition and gradient. 2. Use a high-resolution column (e.g., smaller particle size). 3. Flatten the gradient profile.
NMR Spectroscopy
Problem Possible Causes Solutions
Broad Peaks 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Dilute the sample or try a different solvent. 2. Purify the sample further. 3. Re-shim the spectrometer.
Presence of Water Peak 1. Use of non-deuterated solvent. 2. Sample or NMR tube is wet.1. Use high-purity deuterated solvent. 2. Dry the sample and NMR tube thoroughly. Use a solvent suppression technique if necessary.
Incorrect Integrations 1. Incomplete relaxation of nuclei. 2. Overlapping peaks.1. Increase the relaxation delay (d1) in your acquisition parameters. 2. Use a higher field spectrometer or 2D NMR to resolve overlapping signals.

Experimental Protocols

Purity Determination by HPLC-UV

This protocol provides a general method for the purity assessment of this compound. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Purity Calculation: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Structural Confirmation by NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (if necessary): COSY, HSQC, and HMBC experiments to aid in complete structural assignment and identify correlations between protons and carbons.

Molecular Weight Confirmation by Mass Spectrometry
  • Ionization Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically yields the molecular ion.

  • Mode: Positive and negative ion modes should be tested to determine which provides a better signal.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer or use LC-MS with the HPLC method described above. Look for the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion corresponding to the calculated molecular weight of this compound (C₁₇H₁₄O₇, MW = 330.29).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Confirmation Workflow cluster_results Results & Interpretation synth Synthetic this compound hplc HPLC-UV Analysis synth->hplc nmr NMR Spectroscopy (1H, 13C, 2D) synth->nmr ms Mass Spectrometry synth->ms elemental Elemental Analysis synth->elemental purity Purity (%) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight ms->mw composition Elemental Composition elemental->composition final Purity Confirmed purity->final structure->final mw->final composition->final

Caption: Experimental workflow for purity confirmation.

troubleshooting_logic start Unexpected Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw_match Does MW match a potential impurity? lcms->mw_match Obtain Mass isolate Isolate the impurity mw_match->isolate Yes degradation Is it a degradation product? mw_match->degradation No nmr_analysis Perform NMR on isolated impurity isolate->nmr_analysis structure_elucidate Elucidate Structure nmr_analysis->structure_elucidate modify_purification Modify purification protocol structure_elucidate->modify_purification starting_material Is it a starting material or reagent? degradation->starting_material No modify_storage Modify storage conditions degradation->modify_storage Yes starting_material->modify_purification No check_sm Check purity of starting materials starting_material->check_sm Yes

Caption: Troubleshooting logic for unexpected HPLC peaks.

Validation & Comparative

Unveiling the Potency of FR-901235 Analogues: A Comparative Guide to Splicing Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapeutics is emerging with the exploration of splicing modulators, a class of compounds that interfere with the machinery responsible for processing pre-messenger RNA. Among these, FR-901235 and its analogues have demonstrated significant antitumor activity by targeting the SF3B complex, a key component of the spliceosome. This guide provides a comparative biological evaluation of prominent FR-901235 analogues, presenting key experimental data, detailed methodologies, and visual representations of their mechanism of action.

Quantitative Comparison of Antiproliferative Activity

The biological efficacy of FR-901235 analogues is most readily compared through their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across various cancer cell lines. The following table summarizes the reported antiproliferative activities of key analogues. Lower values indicate higher potency.

Compound/AnalogueCell LineAssay TypeIC50 / GI50 (nM)Reference
Pladienolide B Gastric Cancer Cell Lines (mean of 6)MTT1.6 ± 1.2[1][2]
Gastric Cancer Primary Cells (mean of 12)MTT4.9 ± 4.7[1][2]
HEL (Erythroleukemia)Trypan Blue1.5[3]
K562 (Erythroleukemia)Trypan Blue25[3]
Breast, Colon, Cervix Cancer Cell LinesMTS30.7 ± 2.2 to 415.0 ± 5.3[4]
Pladienolide B Derivative Gastric Cancer Cell Lines (mean of 6)MTT1.2 ± 1.1[1][2]
Meayamycin (B1256378) MCF-7 (Breast Cancer)Not Specified~0.02 (100x more potent than FR901464)[5][6]
Meayamycin D Not SpecifiedNot Specified2[7]
2'-Me meayamycin D Not SpecifiedNot Specified129[7]
3'-Me meayamycin D Not SpecifiedNot Specified5[7]
12-desmethyl meayamycin MCF-7 (Breast Cancer)Not Specified0.3[5]
Acetal analogue of meayamycin MCF-7 (Breast Cancer)Not Specified2.5[5]
FD-895 Breast, Colon, Cervix Cancer Cell LinesMTS30.7 ± 2.2 to 415.0 ± 5.3[4]
Tetrahydrofuran (B95107) analog of FR901464 HCT-116, LS174T, A549Not Specified>1000 (three orders of magnitude less potent)[8]

Mechanism of Action: Targeting the Spliceosome

FR-901235 and its analogues exert their cytotoxic effects by binding to the SF3B1 subunit of the SF3B complex within the spliceosome.[1] This interaction inhibits the splicing process, leading to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts. These altered transcripts can result in the synthesis of non-functional proteins or trigger nonsense-mediated mRNA decay, ultimately leading to cell cycle arrest and apoptosis.[3]

Spliceosome_Modulation_Pathway Mechanism of Action of FR-901235 Analogues cluster_nucleus Cell Nucleus cluster_cytoplasm Cellular Effects FR-901235_Analogue FR-901235 Analogue SF3B_Complex SF3B Complex (Spliceosome) FR-901235_Analogue->SF3B_Complex Binds to SF3B1 Splicing_Inhibition Splicing Inhibition SF3B_Complex->Splicing_Inhibition Inhibits Mature_mRNA Mature mRNA SF3B_Complex->Mature_mRNA Pre-mRNA Pre-mRNA Pre-mRNA->SF3B_Complex Normal Splicing Aberrant_mRNA Aberrant mRNA Splicing_Inhibition->Aberrant_mRNA Leads to Cell_Cycle_Arrest Cell Cycle Arrest Aberrant_mRNA->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_mRNA->Apoptosis

Caption: Mechanism of FR-901235 analogues targeting the SF3B complex.

Downstream Signaling Pathways Affected by SF3B1 Modulation

The inhibition of the SF3B1 complex by FR-901235 and its analogues has been shown to impact several critical downstream signaling pathways that are often dysregulated in cancer. The aberrant splicing of key components in these pathways contributes to the antitumor activity of these compounds.

Downstream_Signaling_Pathways Signaling Pathways Affected by SF3B1 Modulation cluster_pathways Affected Signaling Pathways SF3B1_Modulation SF3B1 Modulation (FR-901235 Analogues) NF-kB_Pathway NF-κB Signaling SF3B1_Modulation->NF-kB_Pathway Alters splicing of MAP3K7, NFKB1 MYC_Pathway MYC Signaling SF3B1_Modulation->MYC_Pathway Affects MYC stability via altered PPP2R5A splicing p53_Pathway p53 Signaling SF3B1_Modulation->p53_Pathway mTOR_Pathway mTOR Signaling SF3B1_Modulation->mTOR_Pathway NOTCH_Pathway NOTCH Signaling SF3B1_Modulation->NOTCH_Pathway Overexpression of NOTCH1 in some cancers Cell_Cycle_Regulation Cell Cycle Regulation SF3B1_Modulation->Cell_Cycle_Regulation Apoptosis Apoptosis NF-kB_Pathway->Apoptosis Cell_Proliferation Cell_Proliferation MYC_Pathway->Cell_Proliferation p53_Pathway->Apoptosis Cell_Growth Cell_Growth mTOR_Pathway->Cell_Growth NOTCH_Pathway->Cell_Proliferation Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Regulation->Cell_Cycle_Arrest

Caption: Key signaling pathways impacted by SF3B1 modulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the biological evaluation of FR-901235 analogues.

Cell Viability/Antiproliferative Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the FR-901235 analogues in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL per 100 µL of medium).

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

  • Solubilization (for MTT assay): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a dose-response curve fitting software.

Alternative Splicing Analysis (RT-PCR)

This method is used to detect and quantify changes in the splicing patterns of specific genes.

  • Cell Treatment and RNA Extraction: Treat cells with the FR-901235 analogues as described for the viability assay. After the incubation period, harvest the cells and extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • Polymerase Chain Reaction (PCR): Perform PCR using primers designed to flank the alternatively spliced region of the target gene. This will amplify different sized products corresponding to the different splice isoforms.

  • Gel Electrophoresis: Separate the PCR products by size on an agarose (B213101) gel.

  • Visualization and Quantification: Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and an imaging system. Quantify the intensity of the bands corresponding to each splice isoform to determine the relative abundance of each.

Experimental Workflow

The overall process for the biological evaluation of FR-901235 analogues follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow General Workflow for Biological Evaluation Start Start: Synthesize/Obtain FR-901235 Analogues Cell_Culture Prepare Cancer Cell Line Cultures Start->Cell_Culture Antiproliferative_Screening Antiproliferative Screening (e.g., MTT/MTS Assay) Cell_Culture->Antiproliferative_Screening Determine_IC50 Determine IC50/GI50 Values Antiproliferative_Screening->Determine_IC50 Splicing_Analysis Alternative Splicing Analysis (RT-PCR/RNA-seq) Determine_IC50->Splicing_Analysis Potent Analogues Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) Splicing_Analysis->Mechanism_Studies Pathway_Analysis Downstream Pathway Analysis Mechanism_Studies->Pathway_Analysis End End: Identify Lead Compounds Pathway_Analysis->End

Caption: A typical workflow for evaluating FR-901235 analogues.

References

Validating the Antitumor Effects of 9-Demethyl FR-901235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and validating the potential antitumor effects of 9-Demethyl FR-901235. While specific experimental data on this compound is emerging, this document outlines its known characteristics, compares it with other established histone deacetylase (HDAC) inhibitors, and provides detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a derivative of the natural immunomodulator FR-901235.[1][2] First isolated from an endophytic Penicillium species, it has demonstrated antitumor activity.[3] Its parent compound, FR-901235, is known to have immunomodulatory properties.[3] Many depsipeptides, a class of compounds to which the related molecule FR-901228 belongs, exhibit antitumor effects through mechanisms such as apoptosis induction.[4] Given the structural similarities and biological activities of related compounds, it is hypothesized that this compound may function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

Comparative Analysis with Other HDAC Inhibitors

To provide context for the potential therapeutic positioning of this compound, the following table compares the characteristics of several well-established HDAC inhibitors.

Inhibitor Class(es) Targeted Mechanism of Action Approved/Investigational Cancer Indications
Vorinostat (SAHA) Pan-HDAC (Classes I, II, IV)Binds to the catalytic domain of HDACs, leading to accumulation of acetylated histones and proteins.Cutaneous T-cell lymphoma (CTCL)
Romidepsin (Depsipeptide) Class I selective (HDAC1/2)[5]A cyclic peptide that inhibits HDAC activity, leading to cell cycle arrest and apoptosis.[6]CTCL, Peripheral T-cell lymphoma (PTCL)
Belinostat Pan-HDACA hydroxamic acid-based inhibitor that chelates the zinc ion in the HDAC active site.Peripheral T-cell lymphoma (PTCL)
MS-275 (Entinostat) Class I selective (HDAC1, 3)[5]An aminobenzamide that interacts with the zinc-containing active site of HDACs.Investigational for various solid tumors, including breast cancer.
This compound Hypothesized Class I/IIHypothesized to inhibit HDAC activity, leading to altered gene expression and tumor cell death.Preclinical investigation for various cancers.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to characterize the antitumor effects of this compound.

Cell Viability Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7][8]

    • Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[7]

    • Add a solubilization solution (e.g., DMSO or a specialized solvent) to dissolve the formazan crystals.[7]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-600 nm.[7]

b) WST-1 Assay: This is another colorimetric assay that is generally more sensitive and has a simpler protocol than the MTT assay.

  • Procedure:

    • Plate and treat cells as described for the MTT assay.

    • Add WST-1 reagent directly to the cell culture medium.

    • Incubate for 1-4 hours at 37°C.

    • The conversion of WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells results in a color change.

    • Measure the absorbance at approximately 450 nm.[8]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on proteins involved in cell cycle regulation, apoptosis, and histone acetylation.[9][10]

  • Procedure:

    • Sample Preparation: Lyse treated and untreated cancer cells in RIPA buffer to extract total protein.[10] Determine protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate protein lysates by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[11]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

    • Blocking: Block the membrane with a solution like non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[11]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated-Histone H3, p21, Bcl-2, Caspase-3) overnight at 4°C.[9]

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Tumor Xenograft Model

This in vivo model is crucial for evaluating the antitumor efficacy of a compound in a living organism.[13]

  • Procedure:

    • Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[13]

    • Implantation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).[13][14]

    • Tumor Growth and Measurement: Allow tumors to grow to a palpable size. Measure tumor volume regularly using calipers.[14]

    • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a defined schedule.

    • Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

    • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizing Mechanisms and Workflows

To further elucidate the potential mechanisms of action and experimental processes, the following diagrams are provided.

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Demethyl_FR This compound Demethyl_FR->HDAC Inhibits Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Open_Chromatin->Tumor_Suppressor Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assays (MTT, WST-1) Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Positive results lead to In_Vivo_Treatment Administer Compound to Mice Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Histology) Tumor_Measurement->Endpoint

References

Comparative Analysis of FR-901235 (Spliceostatin A) and Its Derivatives as Potent Spliceosome Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationship and biological impact of FR-901235 derivatives, potent inhibitors of the SF3B1 splicing factor.

FR-901235, also known as Spliceostatin A, is a natural product that has garnered significant attention in the field of oncology for its potent and specific inhibition of the spliceosome, a critical cellular machine responsible for precursor messenger RNA (pre-mRNA) splicing. By targeting the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP), FR-901235 and its derivatives induce widespread splicing alterations, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of FR-901235 and its key derivatives, summarizing their biological activities, outlining experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of FR-901235 (Spliceostatin A) and a selection of its synthesized derivatives. The data highlights the structure-activity relationships (SAR), demonstrating how modifications to the core structure impact their potency as splicing inhibitors and their cytotoxic effects on cancer cell lines.

CompoundModificationSplicing Inhibition IC50 (μM)[1]Cancer Cell LineCytotoxicity IC50 (nM)[2][3]
FR-901235 (Spliceostatin A) Parent Compound0.01Multiple Human Cancer Cell Lines0.6 - 3.4
FR901464 Demethylated precursor of Spliceostatin A0.05Multiple Human Cancer Cell Lines0.6 - 3.0
Compound 47 C4, C14 epimer of Spliceostatin A1 - 1.5Not ReportedNot Reported
Compound 49 C14 epimer of Spliceostatin A1 - 1.5Not ReportedNot Reported
Compound 50 C4 epimer of Spliceostatin A1 - 1.5Not ReportedNot Reported
Compound 48 Diastereomer of Spliceostatin A10 - 35Not ReportedNot Reported
Compound 51 Diastereomer of Spliceostatin A10 - 35Not ReportedNot Reported
Compound 52 Diastereomer of Spliceostatin A10 - 35Not ReportedNot Reported
Spliceostatin C Structural analogNot ReportedMultiple Human Cancer Cell Lines2.0 - 9.6
Spliceostatin D Structural analogNot ReportedNot ReportedWeak activity
Spliceostatin E Structural analog with a 5,6-dihydro-α-pyrone unitNot ReportedMultiple Human Cancer Cell Lines1.5 - 4.1
Spliceostatin G Structurally less complex analogDid not inhibit splicingNot ReportedNo significant cytotoxicity
1,2-deoxy-pyranose analogue Modified pyranose ringNot ReportedCWR22Rv13.3

Experimental Protocols

In Vitro Splicing Assay using HeLa Cell Nuclear Extract

This protocol outlines the procedure for assessing the inhibitory effect of FR-901235 derivatives on pre-mRNA splicing in a cell-free system.[4][5][6][7]

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

  • Splicing buffer mixture (containing ATP, creatine (B1669601) phosphate, MgCl2, HEPES-KOH pH 7.3, PVA)

  • FR-901235 derivatives dissolved in DMSO

  • Proteinase K solution

  • 2X PK buffer (200 mM Tris-HCl pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare a fresh splicing buffer mixture on ice. For each reaction, combine ATP/CP mixture, MgCl2, HEPES-KOH (pH 7.3), and PVA.

  • Add approximately 20 fmol of 32P-labeled pre-mRNA to the splicing buffer mixture.

  • Add the desired concentration of the FR-901235 derivative (or DMSO as a control) to the reaction.

  • Initiate the splicing reaction by adding HeLa cell nuclear extract. The final volume should be 10 µL.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes to 4 hours).

  • Stop the reaction by adding 100 µL of 2X PK buffer and 80 µL of Milli-Q water.

  • Add 4 µL of 20 mg/mL Proteinase K solution and incubate at 37°C for 30 minutes to digest proteins.

  • Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

  • Precipitate the RNA from the aqueous phase by adding ethanol and centrifuging.

  • Resuspend the RNA pellet in loading buffer and analyze the splicing products (pre-mRNA, mRNA, splicing intermediates) by electrophoresis on a denaturing polyacrylamide gel followed by autoradiography.

  • Quantify the band intensities to determine the IC50 value for splicing inhibition.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of FR-901235 derivatives on cancer cell lines.[1][8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • FR-901235 derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Prepare serial dilutions of the FR-901235 derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (including a vehicle control with DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Molecular Impact

Mechanism of Spliceosome Inhibition by FR-901235

FR-901235 and its active derivatives exert their biological effects by directly binding to the SF3B1 protein within the spliceosome. This interaction stalls the spliceosome in an early assembly state, preventing the catalytic steps of splicing from occurring. The following diagram illustrates the workflow of spliceosome assembly and the point of inhibition by FR-901235.

G cluster_0 Spliceosome Assembly Pathway Pre-mRNA Pre-mRNA E_complex E Complex Pre-mRNA->E_complex U1 snRNP A_complex A Complex E_complex->A_complex U2 snRNP (contains SF3B1) B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP C_complex C Complex (Catalytically Active) B_complex->C_complex Conformational Rearrangement Spliced_mRNA Spliced_mRNA C_complex->Spliced_mRNA Lariat_Intron Lariat_Intron C_complex->Lariat_Intron FR901235 FR-901235 (Spliceostatin A) FR901235->Inhibition

Caption: Inhibition of spliceosome assembly by FR-901235.

Downstream Signaling Pathways Affected by SF3B1 Inhibition

The inhibition of SF3B1 by FR-901235 derivatives triggers a cascade of cellular events, ultimately leading to apoptosis. Key affected pathways include the p53 tumor suppressor pathway and the innate immune signaling pathway.

Defective splicing of numerous transcripts, including those involved in cell cycle control and apoptosis regulation, leads to cellular stress and the activation of the p53 pathway. This results in cell cycle arrest and the induction of programmed cell death.

G FR901235 FR-901235 SF3B1 SF3B1 FR901235->SF3B1 Spliceosome Spliceosome SF3B1->Spliceosome Aberrant_Splicing Aberrant Splicing Spliceosome->Aberrant_Splicing Cellular_Stress Cellular Stress (e.g., R-loop formation) Aberrant_Splicing->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: p53 pathway activation by SF3B1 inhibition.

Recent studies have shown that the accumulation of mis-spliced RNAs in the cytoplasm can be recognized by cellular sensors as foreign nucleic acids, triggering an antiviral-like innate immune response. This contributes to the anti-tumor effects of spliceosome inhibitors.[11][12]

G FR901235 FR-901235 SF3B1 SF3B1 FR901235->SF3B1 Spliceosome Spliceosome SF3B1->Spliceosome Mis_spliced_RNA Mis-spliced RNA Accumulation Spliceosome->Mis_spliced_RNA Cytoplasmic_dsRNA Cytoplasmic dsRNA Mis_spliced_RNA->Cytoplasmic_dsRNA dsRNA_Sensors dsRNA Sensors (e.g., RIG-I, MDA5) Cytoplasmic_dsRNA->dsRNA_Sensors MAVS_Activation MAVS Activation dsRNA_Sensors->MAVS_Activation Interferon_Response Interferon Response MAVS_Activation->Interferon_Response Inflammatory_Cytokines Inflammatory Cytokines MAVS_Activation->Inflammatory_Cytokines Apoptosis Apoptosis Interferon_Response->Apoptosis Inflammatory_Cytokines->Apoptosis

Caption: Innate immune signaling triggered by SF3B1 inhibition.

References

Unraveling the Action of 9-Demethyl FR-901235: A Comparative Analysis of an Immunomodulatory and Antitumor Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of 9-Demethyl FR-901235, a derivative of the known immunomodulator FR-901235. Due to a lack of extensive direct studies on this compound, its mechanism of action is largely inferred from its parent compound. This document synthesizes available data on FR-901235 and its analog, presenting it alongside alternative immunomodulatory agents to offer a comprehensive perspective for future research and development.

Executive Summary

This compound is a polyketide first isolated from the endophytic fungus Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum. While direct experimental data on its mechanism of action remains limited, its structural similarity to the potent immunomodulator FR-901235 suggests a comparable biological activity profile, including potential antitumor effects. This guide explores the known activities of FR-901235 as a proxy, presenting comparative data and experimental protocols to facilitate further investigation into this promising compound.

Mechanism of Action: An Inferred Pathway

The mechanism of action of this compound is postulated to mirror that of its parent compound, FR-901235, which is known to exert its effects through the modulation of immune responses, particularly by influencing splenocyte proliferation and cytokine production. The core hypothesis is that these compounds interact with key signaling pathways within immune cells, leading to an altered immune status that can be harnessed for therapeutic benefit, including antitumor activity.

dot

putative_mechanism_of_action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response 9_Demethyl_FR_901235 9_Demethyl_FR_901235 Immune_Cell_Receptor Immune Cell Receptor (Putative Target) 9_Demethyl_FR_901235->Immune_Cell_Receptor Binds to Signal_Transduction Signal Transduction Cascade Immune_Cell_Receptor->Signal_Transduction Initiates Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Cytokine_Production Modulation of Cytokine Production (e.g., IL-2, IFN-γ) Gene_Expression->Cytokine_Production Splenocyte_Proliferation Regulation of Splenocyte Proliferation Gene_Expression->Splenocyte_Proliferation Antitumor_Activity Antitumor Activity Cytokine_Production->Antitumor_Activity Contributes to Splenocyte_Proliferation->Antitumor_Activity Contributes to

Caption: Putative mechanism of action for this compound.

Comparative Performance Data

While specific data for this compound is sparse, one study reported its evaluation for cytotoxic activity. The table below includes this information alongside data for other compounds isolated from the same fungal strain and a well-known chemotherapy agent for comparison.

CompoundCell LineAssay TypeIC50 (µM)Source
This compound A-549 (Human Lung Carcinoma)CytotoxicityData not explicitly reportedInferred from review
This compound P388 (Murine Leukemia)CytotoxicityData not explicitly reportedInferred from review
Leptosphaerone CA-549 (Human Lung Carcinoma)Cytotoxicity1.45Lin Z, et al. (2008)
PenicillenoneP388 (Murine Leukemia)Cytotoxicity1.38Lin Z, et al. (2008)
Doxorubicin (Reference)A-549 (Human Lung Carcinoma)Cytotoxicity~0.1 - 1.0Literature values

Experimental Protocols

To facilitate further research, detailed protocols for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

dot

cytotoxicity_assay_workflow Cell_Seeding Seed cancer cells in a 96-well plate and incubate. Compound_Treatment Treat cells with varying concentrations of the test compound. Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours. Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well. Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader. Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate the IC50 value. Absorbance_Measurement->IC50_Calculation

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A-549 or P388) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: After the initial 24-hour incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for an additional 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Splenocyte Proliferation Assay

This assay is used to evaluate the immunomodulatory effects of a compound on the proliferation of T and B lymphocytes.

Workflow:

dot

splenocyte_proliferation_workflow Spleen_Harvest Harvest spleens from mice (e.g., BALB/c). Splenocyte_Isolation Prepare a single-cell suspension of splenocytes. Spleen_Harvest->Splenocyte_Isolation Cell_Plating Plate splenocytes in a 96-well plate. Splenocyte_Isolation->Cell_Plating Treatment_Stimulation Add test compound and a mitogen (e.g., Concanavalin A for T cells or LPS for B cells). Cell_Plating->Treatment_Stimulation Incubation Incubate for 48-72 hours. Treatment_Stimulation->Incubation Proliferation_Measurement Measure proliferation using [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT). Incubation->Proliferation_Measurement Data_Analysis Analyze the effect of the compound on mitogen-induced proliferation. Proliferation_Measurement->Data_Analysis

Caption: Workflow for a splenocyte proliferation assay.

Methodology:

  • Splenocyte Isolation: Aseptically remove spleens from mice (e.g., BALB/c). Prepare a single-cell suspension by gently teasing the spleens apart in RPMI-1640 medium. Pass the cell suspension through a sterile nylon mesh to remove debris. Lyse red blood cells using an ACK lysis buffer. Wash the splenocytes twice with RPMI-1640 and resuspend in complete RPMI-1640 medium.

  • Cell Plating: Adjust the cell concentration to 2 x 10⁶ cells/mL and plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment and Stimulation: Add 50 µL of the test compound at various concentrations. Then, add 50 µL of a mitogen, such as Concanavalin A (Con A; final concentration 2.5-5 µg/mL) to stimulate T-cell proliferation or Lipopolysaccharide (LPS; final concentration 5-10 µg/mL) to stimulate B-cell proliferation. Include control wells with cells and mitogen only, cells and medium only, and cells with the test compound only.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Measurement of Proliferation:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and measure the absorbance at 570 nm.

  • Data Analysis: The results are expressed as a stimulation index (ratio of proliferation in the presence of mitogen to proliferation in the absence of mitogen) or as a percentage of inhibition of mitogen-induced proliferation by the test compound.

Conclusion and Future Directions

While the direct mechanism of action of this compound is yet to be fully elucidated, its structural relationship to the immunomodulator FR-901235 provides a strong foundation for further investigation. The reported evaluation of its cytotoxic activity, though not yet detailed in primary literature, suggests a potential dual role in both immunomodulation and direct antitumor effects.

Future research should focus on:

  • Directly assessing the cytotoxic activity of this compound against a panel of cancer cell lines to confirm the preliminary findings and determine its potency and selectivity.

  • Investigating its immunomodulatory effects on primary immune cells, including its impact on splenocyte proliferation, cytokine profiles (e.g., IL-2, IFN-γ, TNF-α, IL-10), and macrophage function.

  • Elucidating the specific signaling pathways affected by this compound in immune and cancer cells to identify its molecular targets.

  • Conducting in vivo studies in relevant animal models to evaluate its therapeutic efficacy and safety profile.

By systematically addressing these research questions, the scientific community can fully characterize the therapeutic potential of this compound and determine its viability as a novel immunomodulatory and antitumor agent.

Antibody Cross-Reactivity with Tacrolimus (FK506), an Analogue of FR-901235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity with metabolites of tacrolimus (B1663567) (FK506), a close structural and functional analogue of the immunosuppressive agent FR-901235. Due to the limited availability of specific data on FR-901235, this document leverages the more extensive research on tacrolimus to offer insights into potential cross-reactivity patterns that may be relevant for antibody-based assays and therapeutic monitoring of this class of compounds.

Executive Summary

The specificity of antibodies used in immunoassays is critical for the accurate quantification of therapeutic drugs like tacrolimus and its analogues. Cross-reactivity with structurally similar metabolites can lead to an overestimation of the parent drug concentration, potentially impacting patient dosing and outcomes. This guide summarizes available data on the cross-reactivity of various anti-tacrolimus antibodies with its major metabolites, details the experimental methodologies employed for these assessments, and illustrates the relevant biological pathways and experimental workflows.

Data on Antibody Cross-Reactivity with Tacrolimus Metabolites

The cross-reactivity of anti-tacrolimus antibodies with its primary metabolites has been evaluated in several studies, primarily using different immunoassay platforms. The data reveals variability in antibody specificity depending on the assay and the specific metabolite.

MetaboliteChemical NameImmunoassay TypeReported Cross-Reactivity (%)Reference
M-I 13-O-demethyl tacrolimusAffinity Column-Mediated Immunoassay (ACMIA)Not specified as significantly high[1]
PRO-Trac II FK506 ELISAMinimal interference[2]
M-II 31-O-demethyl tacrolimusAffinity Column-Mediated Immunoassay (ACMIA)81% (at 2 ng/mL), 94% (at 5 ng/mL)[1]
PRO-Trac II FK506 ELISASignificant interference[2]
M-III 15-O-demethyl tacrolimusAffinity Column-Mediated Immunoassay (ACMIA)78% (at 2 ng/mL), 68% (at 5 ng/mL)[1]
PRO-Trac II FK506 ELISA3-10% interference[2]
M-V 15,31-di-O-demethyl tacrolimusMonoclonal Antibody Immunoassay92.3%[3]
M-VI 13,31-di-O-demethyl tacrolimusMonoclonal Antibody ImmunoassayNo reactivity[3]
M-VII 13,15-di-O-demethyl tacrolimusMonoclonal Antibody ImmunoassayNo reactivity[3]
M-VIII 31-O-demethyl, 19-methyl oxidized tacrolimusMonoclonal Antibody ImmunoassayNo reactivity[3]

Note: The cross-reactivity is typically calculated as the ratio of the concentration of the parent drug to the concentration of the analogue required to produce the same analytical signal.

Signaling Pathway of Tacrolimus (FK506)

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[4][5] This inhibition ultimately prevents the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Tacrolimus Signaling Pathway Tacrolimus Tacrolimus (FK506) Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex Binds to FKBP12 FKBP12 FKBP12->Complex Calcineurin_inactive Inactive Calcineurin Complex->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin Calcineurin_active->Calcineurin_inactive NFAT NFAT (Cytoplasm) Calcineurin_active->NFAT Dephosphorylates NFAT_P NFAT-P (Cytoplasm) NFAT_P->Calcineurin_active NFAT_nuc NFAT (Nucleus) NFAT->NFAT_nuc Translocates to Nucleus Nucleus IL2_gene IL-2 Gene NFAT_nuc->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein IL2_mRNA->IL2_protein Translation TCell_Activation T-Cell Activation IL2_protein->TCell_Activation Promotes

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

The binding of tacrolimus to the immunophilin FKBP12 creates a complex that inhibits the phosphatase activity of calcineurin.[5] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of IL-2, a cytokine crucial for T-cell proliferation and the immune response.

Experimental Protocols for Assessing Cross-Reactivity

The determination of antibody cross-reactivity is a critical component of immunoassay validation. The most common method is the competitive enzyme-linked immunosorbent assay (ELISA).

Competitive ELISA Workflow

Competitive ELISA Workflow Start Start Coat_Plate Coat microplate wells with Tacrolimus-protein conjugate Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Add_Sample Add standards, controls, or samples containing Tacrolimus/ analogue Wash1->Add_Sample Add_Antibody Add anti-Tacrolimus antibody Add_Sample->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Enzyme_Conj Add enzyme-conjugated secondary antibody Wash2->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add substrate and incubate for color development Wash3->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance Stop_Reaction->Read_Absorbance Calculate Calculate cross-reactivity Read_Absorbance->Calculate End End Calculate->End

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Methodology:

  • Coating: Microplate wells are coated with a tacrolimus-protein conjugate.

  • Competition: A mixture of a known amount of anti-tacrolimus antibody and the test sample (containing either tacrolimus or an analogue) is added to the wells. The free drug in the sample competes with the coated drug for binding to the antibody.

  • Washing: Unbound antibody and drug are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer. The signal intensity is inversely proportional to the concentration of free drug in the sample.

  • Calculation of Cross-Reactivity: The concentration of the analogue that causes a 50% reduction in the maximum signal (IC50) is determined and compared to the IC50 of the parent drug (tacrolimus).

    Cross-Reactivity (%) = (IC50 of Tacrolimus / IC50 of Analogue) x 100

Other techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for therapeutic drug monitoring due to their high specificity and ability to differentiate between the parent drug and its metabolites, thus avoiding the issue of cross-reactivity seen in immunoassays.[6]

Conclusion

The cross-reactivity of antibodies with drug metabolites remains a significant consideration in the development and application of immunoassays for therapeutic drug monitoring. The data presented for tacrolimus highlights the variability in antibody specificity and underscores the importance of thorough validation of these assays. For compounds like FR-901235 and its analogues, it is crucial for researchers and drug development professionals to be aware of the potential for cross-reactivity and to employ highly specific analytical methods to ensure accurate quantification and optimal therapeutic management. The development of more specific monoclonal antibodies and the use of methodologies like sandwich ELISAs, which require binding to two distinct epitopes, may offer improved specificity over traditional competitive immunoassays.[7][8]

References

Independent Verification of 9-Demethyl FR-901235 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 9-Demethyl FR-901235's reported biological activities with established immunomodulatory and anti-cancer agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to this compound

This compound is a derivative of the immunomodulator FR-901235.[1][2][3] First isolated from an endophytic Penicillium species, it has reported antitumor activity.[4] The parent compound, FR-901235, is known to restore mitogen-induced lymphocyte proliferation and delayed-type hypersensitivity in tumor-bearing mice. It is important to note that there are conflicting reports regarding the activity of this compound, with some suppliers classifying it as a synthetic impurity standard with no intended pharmacological activity.[5] This guide will proceed based on the published reports of its biological activity.

Comparative Analysis of Bioactivity

To objectively assess the potential of this compound, its reported activities are compared against two well-characterized therapeutic agents: Lenalidomide (B1683929), a small molecule immunomodulatory drug, and Pembrolizumab (B1139204), a monoclonal antibody targeting the PD-1 immune checkpoint.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of this compound and the comparator compounds. Direct comparative data for this compound is limited; therefore, representative data for its parent compound and the selected alternatives are provided.

CompoundAssay TypeTarget/Cell LineActivity MetricValueReference
This compound Antitumor ActivityNot SpecifiedNot SpecifiedNot SpecifiedLin Z, et al. Phytochemistry. 2008.
Lenalidomide AntiproliferativeMultiple Myeloma Cell LinesIC500.15 - 7 µMRaje N, et al. Blood. 2008.[6]
T-reg InhibitionHuman PBMCsIC50~10 µMG, et al. Leukemia. 2008.[7]
Pembrolizumab PD-1 BlockadeHuman PBMCsEC50Not applicableReduces PD-1 expression at 2 µg/ml[8]
T-cell Activation (IFNγ release)Human PBMCsFold IncreaseVariableEnhances IFNγ production[9]

Experimental Protocols for Activity Verification

To facilitate independent verification, detailed methodologies for key in vitro assays are provided below.

Antitumor Activity: MTT Cytotoxicity Assay

This assay determines a compound's ability to reduce cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[10][11]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Expose the cells to various concentrations of this compound or control compounds for 24, 48, or 72 hours.[11][12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Immunomodulatory Activity: Splenocyte Proliferation Assay

This assay measures the effect of a compound on the proliferation of immune cells.

Principle: Splenocytes, a mixed population of immune cells from the spleen, are stimulated to proliferate with mitogens like Concanavalin A (ConA) for T-cells or Lipopolysaccharide (LPS) for B-cells. The effect of the test compound on this proliferation is quantified.

Protocol:

  • Splenocyte Isolation: Isolate splenocytes from the spleens of mice.

  • Cell Seeding: Seed the splenocytes in a 96-well plate at a density of 1 x 10⁴ cells/well.[13]

  • Treatment and Stimulation: Add the desired concentrations of this compound and a mitogen (e.g., 5 µg/mL ConA or 10 µg/mL LPS).[13]

  • Incubation: Incubate the plate for 48-72 hours.

  • Proliferation Assessment: Measure cell proliferation using methods such as MTT assay or incorporation of radioactive thymidine.

  • Data Analysis: Compare the proliferation in treated wells to the proliferation in wells with mitogen alone.

Immunomodulatory Activity: Macrophage Phagocytosis Assay

This assay evaluates the effect of a compound on the phagocytic activity of macrophages.

Principle: Macrophages are incubated with fluorescently labeled particles (e.g., bacteria or beads). The amount of phagocytosed material is quantified to assess macrophage activation.

Protocol:

  • Macrophage Seeding: Plate macrophages (e.g., RAW 264.7 cell line) in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the macrophages with different concentrations of this compound for a specified period.

  • Phagocytosis Induction: Add fluorescently labeled E. coli or latex beads to the wells and incubate to allow for phagocytosis.

  • Washing: Wash the cells to remove non-phagocytosed particles.

  • Quantification: Measure the fluorescence intensity using a fluorometer or visualize and count engulfed particles using fluorescence microscopy.

  • Data Analysis: Compare the phagocytic activity of treated macrophages to untreated controls.

Visualizing Mechanisms and Workflows

Proposed Immunomodulatory Signaling Pathway

The precise signaling pathway of this compound is not yet elucidated. However, based on the known mechanisms of other immunomodulators that enhance T-cell responses, a potential pathway involving the activation of key transcription factors like NF-κB and AP-1, leading to cytokine production and T-cell proliferation, is proposed.

immunomodulatory_pathway cluster_cell T-Cell cluster_compound Potential Action TCR T-Cell Receptor PI3K PI3K/Akt TCR->PI3K CD28 CD28 CD28->PI3K MAPK MAPK Pathway PI3K->MAPK NFkB NF-κB PI3K->NFkB AP1 AP-1 MAPK->AP1 IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene AP1->IL2_Gene IL2 IL-2 IL2_Gene->IL2 Proliferation T-Cell Proliferation IL2->Proliferation Compound 9-Demethyl FR-901235 Compound->CD28 Enhances Co-stimulation?

Caption: Proposed signaling pathway for T-cell activation potentially modulated by this compound.

Experimental Workflow for Antitumor Activity Screening

The following diagram illustrates a typical workflow for screening natural products for antitumor activity.

antitumor_workflow start Start: Natural Product Library step1 Primary Screening: MTT Assay on Cancer Cell Lines start->step1 decision1 Significant Cytotoxicity? step1->decision1 step2 Dose-Response Analysis: Determine IC50 Values decision1->step2 Yes end End: Lead Compound Identification decision1->end No step3 Secondary Assays: Apoptosis, Cell Cycle Analysis step2->step3 step4 In Vivo Studies: Animal Models step3->step4 step4->end no No yes Yes

Caption: A generalized workflow for the identification of antitumor compounds from natural products.

Logical Relationship of Immunomodulatory Effects

This diagram illustrates the logical relationship between the different aspects of immunomodulation that could be investigated for this compound.

immunomodulation_logic cluster_effects Potential Immunomodulatory Effects cluster_outcome Overall Outcome center This compound effect1 ↑ T-Cell Proliferation center->effect1 effect2 ↑ Macrophage Phagocytosis center->effect2 effect3 ↑ Cytokine Production (e.g., IL-2, IFNγ) center->effect3 effect4 ↓ Regulatory T-Cell Suppression center->effect4 outcome Enhanced Anti-Tumor Immunity effect1->outcome effect2->outcome effect3->outcome effect4->outcome

Caption: Logical flow from this compound to enhanced anti-tumor immunity via various immunomodulatory effects.

References

Navigating the Spliceosome: A Comparative Guide to SF3B1 Inhibitors and the Unvalidated Potential of 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modulation of pre-mRNA splicing represents a promising frontier in cancer therapy. A key target in this arena is the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome. Several natural product derivatives have been identified as potent SF3B1 inhibitors, demonstrating significant anti-tumor activity. This guide provides a comparative overview of established SF3B1 inhibitors and explores the status of 9-Demethyl FR-901235, a compound with purported anti-tumor effects but lacking definitive validation as a splicing modulator.

Introduction to Splicing Modulation and SF3B1

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed, and coding exons are ligated to form mature messenger RNA (mRNA). The spliceosome, a dynamic and complex machinery, orchestrates this process. Mutations or dysregulation of splicing factors are frequently observed in various cancers, leading to aberrant protein production that can drive tumor growth and survival.

SF3B1 is the largest subunit of the SF3b complex within the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome. It plays a critical role in recognizing the branch point sequence of introns, an early and essential step in spliceosome assembly. Inhibition of SF3B1 disrupts this process, leading to the accumulation of unspliced or mis-spliced pre-mRNAs, which can trigger cell cycle arrest and apoptosis in cancer cells.

This compound: An Unvalidated Research Tool

This compound is a derivative of the immunomodulator FR-901235 and has been reported to possess antitumor activity.[1] However, a comprehensive review of the scientific literature reveals a critical gap: there is currently no direct experimental evidence validating this compound as a modulator of pre-mRNA splicing or as an inhibitor of SF3B1. Some commercial suppliers even classify it as an impurity standard not intended for pharmacological use.[2]

Given its structural relationship to the FR-901235 family and the known splicing inhibitory activity of the structurally similar FR-901464 and its derivatives (the Spliceostatins), it is plausible that this compound may exhibit similar properties. However, without empirical data, its use as a research tool for studying splicing is not substantiated.

Established SF3B1 Inhibitors: A Comparative Benchmark

To provide a context for the potential validation of this compound, this guide compares two well-characterized SF3B1 inhibitors: Spliceostatin A and Pladienolide B. These compounds serve as the gold standard for SF3B1-targeted splicing modulation in research.

FeatureSpliceostatin APladienolide BThis compound
Origin Methylated derivative of FR901464Natural product from Streptomyces platensisDerivative of FR-901235
Mechanism of Action Binds to the SF3b subcomplex of the U2 snRNP, inhibiting pre-mRNA splicing.[3][4]Binds to SF3B1, leading to aberrant splicing and cell cycle arrest.Not experimentally validated
Reported IC50 Nanomolar range in various cancer cell lines.[5]Nanomolar range in various cancer cell lines.Data not available
Cellular Effects Induces apoptosis and cell cycle arrest; leads to the accumulation of unspliced pre-mRNA.[5]Induces apoptosis and cell cycle arrest; modulates the splicing of key cancer-related genes.Reported antitumor activity, but the mechanism is unknown.[1]

Validating this compound as a Splicing Modulator: A Proposed Experimental Workflow

For researchers considering the use of this compound, a rigorous validation process is essential. The following experimental protocols outline a standard approach to determine if this compound acts as a splicing modulator and SF3B1 inhibitor.

In Vitro Splicing Assay

This assay directly assesses the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

  • Prepare HeLa cell nuclear extract: This provides the necessary components of the spliceosome machinery.

  • Synthesize a radiolabeled pre-mRNA substrate: A common substrate is the adenovirus major late (AdML) pre-mRNA.

  • Set up splicing reactions: Incubate the nuclear extract and radiolabeled pre-mRNA with varying concentrations of this compound, a known SF3B1 inhibitor (e.g., Spliceostatin A) as a positive control, and a vehicle control (e.g., DMSO).

  • Analyze splicing products: Extract the RNA from the reactions and separate the pre-mRNA, splicing intermediates, and spliced mRNA products using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantify results: Use autoradiography to visualize the RNA species and quantify the inhibition of splicing by measuring the reduction in the spliced mRNA product.

Expected Outcome for Validation: A dose-dependent decrease in the amount of spliced mRNA and an accumulation of pre-mRNA in the presence of this compound would indicate direct inhibition of the splicing machinery.

G cluster_prep Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis NuclearExtract HeLa Nuclear Extract Reaction Incubate Extract + Pre-mRNA with Compound NuclearExtract->Reaction Pre_mRNA Radiolabeled Pre-mRNA Pre_mRNA->Reaction RNA_Extraction RNA Extraction Reaction->RNA_Extraction Controls Controls: - Vehicle (DMSO) - Positive (Spliceostatin A) Controls->Reaction PAGE Denaturing PAGE RNA_Extraction->PAGE Autoradiography Autoradiography & Quantification PAGE->Autoradiography

In Vitro Splicing Assay Workflow.
SF3B1 Binding Assay (Cellular Thermal Shift Assay - CETSA)

This assay determines if a compound directly engages with its target protein in a cellular context.

Methodology:

  • Cell treatment: Treat intact cancer cells (e.g., K562) with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Western blotting: Analyze the amount of soluble SF3B1 at each temperature using an anti-SF3B1 antibody.

Expected Outcome for Validation: A shift in the melting curve of SF3B1 to a higher temperature in the presence of this compound would suggest direct binding and stabilization of the protein.

Cellular Cytotoxicity and Splicing Reporter Assays

These assays assess the biological consequences of the compound's activity in living cells.

Methodology:

  • Cytotoxicity assay: Treat various cancer cell lines with a range of concentrations of this compound and measure cell viability using an MTT or similar assay to determine the IC50 value.

  • Splicing reporter assay: Utilize a cell line containing a reporter construct (e.g., a luciferase gene interrupted by an intron) to quantify the effect of the compound on splicing efficiency in a high-throughput manner.

Expected Outcome for Validation: Potent cytotoxicity against cancer cell lines and a clear inhibition of splicing in the reporter assay would provide strong evidence of its cellular activity.

Signaling Pathway of SF3B1 Inhibition

The downstream effects of SF3B1 inhibition are complex and lead to widespread changes in the transcriptome, ultimately culminating in apoptosis.

G SF3B1_Inhibitor SF3B1 Inhibitor (e.g., Spliceostatin A) SF3B1 SF3B1 SF3B1_Inhibitor->SF3B1 binds & inhibits Spliceosome Spliceosome Assembly SF3B1->Spliceosome is a key component of Splicing Pre-mRNA Splicing Spliceosome->Splicing catalyzes AberrantSplicing Aberrant Splicing (Intron Retention, Exon Skipping) Splicing->AberrantSplicing is disrupted, leading to Unspliced_mRNA Accumulation of Unspliced Pre-mRNA AberrantSplicing->Unspliced_mRNA NMD Nonsense-Mediated Decay Unspliced_mRNA->NMD AberrantProteins Translation of Aberrant Proteins Unspliced_mRNA->AberrantProteins CellCycleArrest Cell Cycle Arrest AberrantProteins->CellCycleArrest Apoptosis Apoptosis AberrantProteins->Apoptosis CellCycleArrest->Apoptosis

Signaling Pathway of SF3B1 Inhibition.

Conclusion

While this compound is commercially available and has been associated with antitumor activity, it remains an unvalidated research tool for studying pre-mRNA splicing. Researchers interested in its potential as a splicing modulator should undertake a systematic validation process, as outlined in this guide. For established and reliable tools to investigate the role of SF3B1 in cancer and other diseases, well-characterized inhibitors such as Spliceostatin A and Pladienolide B are the current standards. The rigorous validation of new chemical entities is paramount for the advancement of splicing modulation as a therapeutic strategy.

References

A Comparative Guide to the Selectivity of 9-Demethyl FR-901235 (Romidepsin) for HDAC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor 9-Demethyl FR-901235, more commonly known as Romidepsin (FK228), with other well-established HDAC inhibitors. The focus is on the selectivity of these compounds for various HDAC isoforms, supported by experimental data.

Introduction to HDACs and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various diseases, particularly cancer, HDACs are often dysregulated. HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can reverse this aberrant epigenetic modification, leading to the re-expression of tumor suppressor genes and ultimately inducing cell cycle arrest, and apoptosis in cancer cells.[1]

HDAC inhibitors are broadly classified based on their selectivity for different HDAC isoforms. Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, target multiple HDAC isoforms across different classes. In contrast, class-selective or isoform-selective inhibitors, like Romidepsin, exhibit preferential inhibition of specific HDACs.[1] This selectivity can be advantageous in minimizing off-target effects and improving the therapeutic index.

Comparative Analysis of HDAC Inhibitor Selectivity

The selectivity of an HDAC inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) against a panel of purified HDAC isoforms. A lower IC50 value indicates greater potency. This section presents a comparative summary of the inhibitory activities of Romidepsin, Vorinostat, and Panobinostat against various HDAC isoforms.

It is important to note that the IC50 values presented below are compiled from various studies and may have been determined using different experimental conditions. Therefore, direct comparison of absolute values across different studies should be interpreted with caution. A comprehensive screening of these inhibitors against all HDAC isoforms under identical conditions would provide the most accurate comparative selectivity profile.

Quantitative Data Summary
InhibitorClass IClass IIaClass IIbClass IV
HDAC1 HDAC2 HDAC3 HDAC8
Romidepsin (FK228) 36 nM47 nM--
Vorinostat (SAHA) 10 nM-20 nM540 nM
Panobinostat (LBH589) <13.2 nM<13.2 nM<13.2 nMmid-nM

From the available data, Romidepsin demonstrates clear selectivity for Class I HDACs, particularly HDAC1 and HDAC2, with significantly higher IC50 values for Class IIa (HDAC4) and Class IIb (HDAC6) isoforms. Vorinostat appears to be a pan-inhibitor with potent activity against both Class I and Class IIb HDACs. Panobinostat is also a potent pan-HDAC inhibitor, showing activity against Class I, II, and IV enzymes at nanomolar concentrations.[2]

Experimental Methodologies

The determination of HDAC inhibitor selectivity relies on robust in vitro enzymatic assays. A common method is the fluorometric assay, which measures the fluorescence generated from the deacetylation of a fluorogenic substrate by the HDAC enzyme.

Detailed Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol is a representative example for determining the IC50 value of an HDAC inhibitor.

Materials:

  • Purified recombinant human HDAC isoforms (HDAC1, HDAC2, etc.)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor (e.g., Romidepsin) dissolved in DMSO

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop solution (e.g., Trichostatin A, a potent pan-HDAC inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the HDAC inhibitor in DMSO. Further dilute the inhibitor and control compounds in HDAC Assay Buffer to the desired final concentrations.

    • Dilute the purified HDAC enzyme to the working concentration in cold HDAC Assay Buffer.

    • Prepare the HDAC substrate solution in HDAC Assay Buffer.

    • Prepare the developer solution.

  • Assay Reaction:

    • Add 40 µL of HDAC Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the diluted HDAC inhibitor or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 25 µL of the diluted HDAC enzyme to each well, except for the no-enzyme control wells.

    • Initiate the enzymatic reaction by adding 25 µL of the HDAC substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized based on the specific activity of the enzyme.

  • Reaction Termination and Development:

    • Stop the enzymatic reaction by adding 50 µL of the developer solution containing a stop solution (e.g., Trichostatin A) to each well.

    • Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme control wells) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing HDAC Inhibitor Selectivity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor HDAC Inhibitor (e.g., Romidepsin) Reaction Enzymatic Reaction (Incubation at 37°C) Inhibitor->Reaction Enzyme Purified HDAC Isoforms (HDAC1, HDAC2, etc.) Enzyme->Reaction Substrate Fluorogenic Substrate Substrate->Reaction Development Signal Development Reaction->Development Measurement Fluorescence Measurement Development->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for determining HDAC inhibitor selectivity.

Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest and Apoptosis

signaling_pathway cluster_HDACi HDAC Inhibition cluster_epigenetic Epigenetic Changes cluster_cellular Cellular Outcomes HDACi HDAC Inhibitor (e.g., Romidepsin) HDACs HDACs (e.g., HDAC1, HDAC2) HDACi->HDACs inhibition Histone_Ac Histone Hyperacetylation Chromatin Chromatin Relaxation Histone_Ac->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) upregulation Gene_Expression->p21 Bax Bax/Bak upregulation Gene_Expression->Bax Bcl2 Bcl-2/Bcl-xL downregulation Gene_Expression->Bcl2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Apoptosis Apoptosis p21->Cell_Cycle_Arrest Bax->Apoptosis Bcl2->Apoptosis

Caption: Mechanism of HDAC inhibitor-induced apoptosis.

Conclusion

This compound (Romidepsin) is a potent, class I-selective HDAC inhibitor. The provided data indicates its strong inhibitory activity against HDAC1 and HDAC2, with significantly less potency against other HDAC isoforms. This selectivity profile contrasts with pan-HDAC inhibitors like Vorinostat and Panobinostat, which exhibit broader activity across multiple HDAC classes. The choice between a selective and a pan-HDAC inhibitor depends on the specific therapeutic strategy and the underlying biology of the disease being targeted. The detailed experimental protocol and workflow diagrams in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced activities of different HDAC inhibitors.

References

A Comparative Analysis of Demethylated and Methylated FR-901235: Unveiling the Impact of a Single Methyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biological activities of FR-901235 (also known as romidepsin) and its demethylated analog, 9-demethyl FR-901235. While extensive research has elucidated the potent anticancer and immunomodulatory properties of the methylated compound, FR-901235, data on its demethylated counterpart remains comparatively scarce, presenting a critical knowledge gap in the structure-activity relationship of this important class of molecules. This guide synthesizes the available experimental data, outlines relevant experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of these two compounds.

Quantitative Data Summary

Table 1: Comparative Inhibitory Activity (IC50) of FR-901235 Against HDAC Isoforms

CompoundHDAC1HDAC2HDAC4HDAC6
FR-901235 (Romidepsin) 36 nM[1][2]47 nM[1][2]510 nM[1][2]1.4 µM[1][2]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The absence of IC50 values for this compound highlights the need for further research to quantitatively assess its HDAC inhibitory potential and overall biological activity in direct comparison to its methylated parent compound.

Biological Activities and Mechanism of Action

FR-901235 (Romidepsin): A Potent Histone Deacetylase Inhibitor

FR-901235 is a potent, cell-permeable, bicyclic depsipeptide that functions as a class I selective histone deacetylase (HDAC) inhibitor.[3] Its mechanism of action involves the intracellular reduction of a disulfide bond, which releases a zinc-binding thiol group. This thiol group then chelates the zinc ion within the active site of class I HDAC enzymes, leading to their inhibition.

The inhibition of HDACs by FR-901235 results in the accumulation of acetylated histones, leading to a more open chromatin structure. This, in turn, alters gene expression, reactivating silenced tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[4] This epigenetic modulation is central to its potent antitumor effects.

This compound: An Analog with Reported Antitumor Activity

This compound is a derivative of FR-901235 that lacks a methyl group at the 9th position. It was first isolated from an endophytic Penicillium species.[3] While it has been reported to possess antitumor activity, the specific molecular targets and the mechanism by which it exerts these effects have not been extensively characterized.[3] Without quantitative data, a direct comparison of its potency to FR-901235 is not possible. The structural difference, the absence of a single methyl group, could potentially influence its binding affinity to HDACs or other cellular targets, its cell permeability, or its metabolic stability, thereby altering its biological activity profile.

Signaling Pathways Modulated by FR-901235

FR-901235 has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The following diagrams illustrate the key pathways affected by this HDAC inhibitor.

HDAC_Inhibition_Pathway General Mechanism of FR-901235 (HDAC Inhibitor) FR901235 FR-901235 (Romidepsin) HDACs Histone Deacetylases (HDAC1, HDAC2) FR901235->HDACs Inhibition Acetylated_Histones Acetylated Histones Histones Histones HDACs->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General mechanism of FR-901235 as a histone deacetylase inhibitor.

FR-901235 also impacts key intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

Signaling_Pathways Modulation of PI3K/Akt and MAPK/ERK Pathways by FR-901235 cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors Cell_Cycle_Apoptosis Cell Cycle Progression & Apoptosis Regulation Transcription_Factors->Cell_Cycle_Apoptosis FR901235 FR-901235 (Romidepsin) FR901235->PI3K Inhibition FR901235->Akt Inhibition FR901235->ERK Modulation FR901235->Transcription_Factors Modulation

Caption: FR-901235 modulates the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare the biological activities of compounds like FR-901235 and its analogs.

In Vitro HDAC Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific HDAC isoform (IC50).

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC4, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Developer solution

  • Test compounds (FR-901235 and this compound) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in HDAC assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Read the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., human T-cell lymphoma lines)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-acetyl-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for the desired time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of novel compounds.

Experimental_Workflow Experimental Workflow for Comparative Analysis Compound_Synthesis Compound Synthesis/ Acquisition (FR-901235 & 9-demethyl) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening HDAC_Assay HDAC Inhibition Assay (Determine IC50) In_Vitro_Screening->HDAC_Assay Cell_Viability Cell Viability Assay (Determine IC50) In_Vitro_Screening->Cell_Viability Mechanism_Studies Mechanism of Action Studies HDAC_Assay->Mechanism_Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (Signaling Pathways) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis/Cell Cycle Analysis Mechanism_Studies->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A typical workflow for the comparative analysis of novel compounds.

Conclusion and Future Directions

This guide highlights a significant knowledge gap in the comparative analysis of methylated and demethylated FR-901235. While FR-901235 (romidepsin) is a well-established and potent HDAC inhibitor with a defined mechanism of action and impact on key cancer-related signaling pathways, its demethylated analog, this compound, remains largely uncharacterized in terms of its quantitative biological activity and molecular targets.

Future research should prioritize a direct, head-to-head comparison of these two compounds. Key experimental goals should include:

  • Determining the IC50 values of this compound against a panel of HDAC isoforms. This will be crucial to understand if the demethylation affects its potency and selectivity as an HDAC inhibitor.

  • Conducting comprehensive in vitro cytotoxicity screening of this compound across a range of cancer cell lines. This will provide a quantitative measure of its antitumor activity and allow for direct comparison with FR-901235.

  • Investigating the effects of this compound on intracellular signaling pathways. This will help to elucidate its mechanism of action and determine if it mirrors that of its methylated counterpart.

By addressing these research questions, the scientific community can gain a more complete understanding of the structure-activity relationships governing the biological effects of FR-901235 and its derivatives, potentially paving the way for the design of new and improved therapeutic agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 9-Demethyl FR-901235

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 9-Demethyl FR-901235. As a derivative of the immunomodulator FR-901235 and a potent compound intended for research purposes only, stringent adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.[1][2]

Hazard Communication and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available and should be requested from the supplier, the nature of this compound as a derivative of a potent immunomodulator necessitates treating it as a hazardous substance.[1][3][4] All personnel must be trained on the potential risks and safe handling procedures for potent compounds before working with this compound.

Key Risks Associated with Potent Compounds:

  • Potential for adverse health effects even at low doses.

  • Risk of exposure through inhalation, dermal contact, or ingestion.

  • Possible reproductive toxicity, mutagenicity, or carcinogenicity.[5]

A comprehensive risk assessment should be conducted for all experimental procedures involving this compound to identify and mitigate potential hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE for various handling scenarios.

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling Solids (weighing, aliquoting) Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with chemotherapy-rated nitrile glovesSafety glasses with side shields or chemical splash gogglesN95 or higher-rated respiratorDisposable, solid-front lab coat with tight-fitting cuffs; disposable sleeves
Handling Solutions (diluting, transferring) Certified Chemical Fume Hood or Biosafety CabinetDouble-gloving with chemotherapy-rated nitrile glovesChemical splash goggles and face shieldN95 or higher-rated respiratorDisposable, solid-front, fluid-resistant lab coat with tight-fitting cuffs; disposable sleeves
Equipment Cleaning and Decontamination Well-ventilated area or within a fume hoodHeavy-duty, chemical-resistant gloves (e.g., butyl rubber) over inner nitrile glovesChemical splash goggles and face shieldN95 or higher-rated respiratorFluid-resistant lab coat or disposable gown
Spill Cleanup N/AHeavy-duty, chemical-resistant gloves (e.g., butyl rubber) over inner nitrile glovesChemical splash goggles and face shieldP100 or PAPR (Powered Air-Purifying Respirator)Disposable, fluid-impermeable coveralls

Operational Plan for Handling

3.1. Designated Area:

  • All work with this compound, both in solid and solution form, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biosafety Cabinet.

  • Access to this area should be restricted to authorized and trained personnel.

3.2. Weighing and Reconstitution:

  • Weighing of the solid compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.

  • Use disposable weighing boats and spatulas.

  • When reconstituting the compound, add the solvent slowly to the solid to minimize aerosol generation.

3.3. Solution Handling:

  • All transfers of solutions containing this compound should be performed using Luer-lock syringes and needles or other closed-system transfer devices to prevent leaks and spills.[6]

  • Work over a disposable, absorbent bench liner to contain any potential drips or minor spills.

Disposal Plan

4.1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including gloves, lab coats, bench liners, and weighing boats, must be considered hazardous waste.

  • Segregate waste into clearly labeled, sealed containers designated for "cytotoxic" or "potent compound" waste.

4.2. Liquid Waste:

  • Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

4.3. Sharps Waste:

  • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.

4.4. Decontamination:

  • All non-disposable equipment and work surfaces must be decontaminated after use. The decontamination procedure should be developed based on the compound's reactivity and solubility. A common approach involves an initial wash with a suitable solvent to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water.

  • All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures

5.1. Spills:

  • In the event of a spill, evacuate the immediate area and alert others.

  • Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Contain the spill using a spill kit designed for cytotoxic or potent compounds.

  • Absorb the spilled material and decontaminate the area according to established laboratory procedures.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5.2. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Disclaimer: This document provides general guidance for handling a potent research compound in the absence of a specific Safety Data Sheet (SDS). It is imperative to obtain the SDS from the supplier for this compound and to follow all safety precautions and procedures outlined in that document. All laboratory activities should be conducted in accordance with institutional and regulatory guidelines for handling hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.